Isogarciniaxanthone E
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRYXGQWSJKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isogarciniaxanthone E: A Technical Overview of its Natural Source, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogarciniaxanthone E is a xanthone derivative isolated from the plant species Garcinia xanthochymus. This document provides a comprehensive technical guide on its natural source, available data on its natural abundance, detailed experimental protocols for its isolation and analysis, and an exploration of its role in promoting neurite outgrowth. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is a recognized natural product found within the plant Garcinia xanthochymus, a member of the Clusiaceae (Guttiferae) family.[1] This plant is distributed throughout tropical regions of Asia and has been a source of various bioactive compounds, including a rich diversity of xanthones.[1] Phytochemical investigations have identified this compound as one of the constituents of this species.
While Garcinia xanthochymus is the established source of this compound, specific quantitative data regarding its natural abundance in different parts of the plant (such as the fruit, bark, leaves, or roots) is not extensively documented in publicly available literature. General phytochemical studies of Garcinia xanthochymus have confirmed the presence of numerous xanthones, but have not provided specific yields or concentrations for this compound.[2] Further quantitative analysis using techniques like UPLC-MS/MS would be required to determine the precise concentration of this compound in various tissues of the plant. Such studies are crucial for assessing the viability of Garcinia xanthochymus as a practical source for the large-scale isolation of this compound.
Table 1: Quantitative Data on this compound Abundance
| Plant Part | Method of Quantification | Abundance (e.g., % dry weight, µg/g) | Reference |
| Garcinia xanthochymus (specific part not detailed) | Not Specified | Data Not Available | [1] |
Note: The table highlights the current gap in quantitative data for this compound's natural abundance.
Experimental Protocols
Isolation of this compound from Garcinia xanthochymus
Materials:
-
Dried and powdered plant material from Garcinia xanthochymus (e.g., bark, fruit pericarp)
-
Solvents: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), methanol (MeOH), acetone
-
Silica gel for column chromatography (e.g., 70-230 mesh)
-
Sephadex LH-20
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material sequentially with solvents of increasing polarity, starting with n-hexane to remove nonpolar constituents, followed by dichloromethane, ethyl acetate, and finally methanol. This can be performed at room temperature with agitation for 24-48 hours for each solvent.
-
Alternatively, a Soxhlet extraction can be employed for more exhaustive extraction.
-
Concentrate the extracts under reduced pressure using a rotary evaporator to obtain crude extracts.
-
-
Preliminary Fractionation:
-
The ethyl acetate or dichloromethane extract, which is likely to contain xanthones, is subjected to preliminary fractionation.
-
Perform vacuum liquid chromatography (VLC) or open column chromatography on silica gel using a gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
-
Column Chromatography:
-
Collect fractions from the preliminary separation and monitor them by TLC.
-
Pool fractions showing similar TLC profiles.
-
Subject the xanthone-rich fractions to repeated column chromatography on silica gel, using isocratic or gradient elution with solvent systems such as hexane-ethyl acetate or chloroform-methanol mixtures to isolate fractions containing this compound.
-
-
Purification:
-
Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the eluent to remove polymeric and other impurities.
-
Final purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with literature data.
-
Quantification of this compound
A validated analytical method for the precise quantification of this compound in plant extracts is essential. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.
Instrumentation:
-
UPLC system with a binary solvent manager and autosampler
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Extract a known weight of the dried plant material using an optimized extraction method (e.g., ultrasonication or accelerated solvent extraction with methanol or ethyl acetate).
-
Filter the extract through a 0.22 µm syringe filter before injection into the UPLC system.
-
-
UPLC-MS/MS Conditions (Hypothetical Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Positive or negative electrospray ionization (ESI)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Quantify this compound in the plant extracts by comparing their peak areas to the calibration curve.
-
Biological Activity: Enhancement of Neurite Outgrowth
This compound has been identified as a compound that enhances Nerve Growth Factor (NGF)-mediated neurite outgrowth. Neurite outgrowth is a fundamental process in neuronal development and regeneration, involving the extension of axons and dendrites.
Signaling Pathways in NGF-Mediated Neurite Outgrowth
NGF initiates its effects by binding to the TrkA receptor tyrosine kinase on the cell surface. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that are crucial for neurite outgrowth. Two of the most well-characterized pathways are the PI3K/Akt and MAPK/ERK pathways.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a key regulator of cell survival, growth, and differentiation. In the context of neurite outgrowth, activation of this pathway is known to be involved.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade activated by NGF that plays a significant role in promoting neurite elongation and neuronal differentiation.
The precise mechanism by which this compound potentiates NGF-mediated neurite outgrowth is not yet fully elucidated. It is hypothesized that it may act at one or more points within these signaling cascades to amplify the signal originating from the activated TrkA receptor.
Experimental Workflow for Assessing Neurite Outgrowth
The effect of this compound on neurite outgrowth is typically assessed using in vitro cell culture models, such as the PC12 cell line, which differentiates into neuron-like cells in the presence of NGF.
Proposed Signaling Pathway
The following diagram illustrates the general NGF-mediated signaling pathways leading to neurite outgrowth and the potential point of intervention for this compound.
Conclusion and Future Directions
This compound, a natural product from Garcinia xanthochymus, presents a promising scaffold for the development of therapeutic agents that promote neuronal health and regeneration. Its ability to enhance NGF-mediated neurite outgrowth warrants further investigation into its precise mechanism of action. Future research should focus on:
-
Quantitative Analysis: A thorough investigation into the natural abundance of this compound in different parts of Garcinia xanthochymus at various stages of growth to identify the most abundant source.
-
Protocol Optimization: Development and validation of a standardized and efficient protocol for the isolation and purification of this compound.
-
Mechanism of Action: Detailed molecular studies to elucidate the specific targets and signaling pathways through which this compound potentiates NGF-induced neurite outgrowth. This could involve studies on its direct interaction with the TrkA receptor or its effects on downstream signaling components.
-
In Vivo Studies: Evaluation of the efficacy of this compound in animal models of neurodegenerative diseases or nerve injury to assess its therapeutic potential.
A deeper understanding of this compound's chemistry and biology will be instrumental for its potential translation into novel neuroprotective or neuro-regenerative therapies.
References
Isogarciniaxanthone E: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarciniaxanthone E is a prenylated xanthone isolated from the wood of Garcinia xanthochymus.[1][2] This natural compound has garnered interest within the scientific community for its potential neurotrophic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its role in promoting neurite outgrowth. Detailed experimental protocols and a summary of its presumed signaling pathway are also presented to support further research and development efforts.
Chemical Structure and Properties
This compound is characterized by a xanthone core substituted with four hydroxyl groups and three prenyl (3-methyl-2-butenyl) groups. Its systematic name is 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂O₆ | [3] |
| Molecular Weight | 464.55 g/mol | [3] |
| IUPAC Name | 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | [1] |
| CAS Number | 659747-28-1 | [3] |
Table 2: Spectroscopic Data for this compound
While specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data from the original isolating publication by Chanmahasathien et al. (2003) were not publicly available in the conducted search, the structure was confirmed by such spectroscopic analyses.[1][2] Researchers should refer to this primary literature for detailed spectral assignments.
| Spectroscopic Data | Description |
| ¹H-NMR | Data would confirm the presence and chemical environment of all protons, including those on the aromatic rings, hydroxyl groups, and prenyl side chains. |
| ¹³C-NMR | Data would identify all 28 carbon atoms in the molecule, distinguishing between aromatic, olefinic, and aliphatic carbons. |
| Mass Spectrometry | High-resolution mass spectrometry would confirm the elemental composition and exact mass of the molecule, supporting the proposed molecular formula. |
Biological Activity: Enhancement of Neurite Outgrowth
The primary reported biological activity of this compound is its ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells, a cell line derived from a rat pheochromocytoma that is a well-established model for studying neuronal differentiation.[1]
Table 3: Quantitative Biological Activity of this compound
| Assay | Cell Line | Conditions | Result | Source |
| Neurite Outgrowth | PC12D | 3 µM this compound in the presence of NGF | Marked enhancement of neurite outgrowth | [1][2] |
No further quantitative biological activity data, such as IC₅₀ values for cytotoxicity or other bioactivities, were found for this compound in the conducted search.
Experimental Protocols
Neurite Outgrowth Assay in PC12D Cells
The following is a generalized protocol based on standard methods for assessing neurite outgrowth in PC12 cells, as specific details from the original study on this compound were not available.
1. Cell Culture and Plating:
- PC12D cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
- For the assay, cells are seeded in collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.
2. Treatment:
- After 24 hours of incubation, the medium is replaced with a low-serum medium (e.g., 1% horse serum).
- Cells are treated with a suboptimal concentration of Nerve Growth Factor (NGF).
- This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the treatment wells at the desired concentrations (e.g., 3 µM). Control wells receive the vehicle alone.
3. Incubation:
- The cells are incubated for a period of 48 to 72 hours to allow for neurite extension.
4. Staining and Imaging:
- Following incubation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).
- The cells are then stained with a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. The nuclei can be counterstained with DAPI.
- Images of the cells are captured using a fluorescence microscope.
5. Quantification:
- Neurite length and the percentage of neurite-bearing cells are quantified using image analysis software (e.g., ImageJ or a high-content imaging system). A neurite-bearing cell is typically defined as a cell with a process at least twice the length of its cell body diameter.
Signaling Pathway
This compound enhances NGF-mediated neurite outgrowth, suggesting its mechanism of action involves the potentiation of the NGF signaling cascade. The canonical NGF signaling pathway in PC12 cells is initiated by the binding of NGF to its high-affinity receptor, TrkA. This binding event triggers the dimerization and autophosphorylation of TrkA, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and differentiation.
Caption: Presumed signaling pathway for this compound-potentiated neurite outgrowth.
Experimental Workflow
The general workflow for investigating the effects of this compound on neurite outgrowth is outlined below.
Caption: General experimental workflow for neurite outgrowth assay.
Conclusion
This compound presents as a promising natural product with the ability to potentiate NGF-mediated neurite outgrowth. This guide consolidates the current knowledge of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in more complex neuronal models, and determine its potential for therapeutic applications in neurodegenerative diseases and nerve regeneration. The lack of extensive quantitative biological data highlights the need for further studies to characterize its bioactivity profile, including cytotoxicity and specificity.
References
The Neurotrophic Potential of Xanthones: A Technical Guide to their Interaction with the Nerve Growth Factor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents for neurodegenerative diseases has led to a growing interest in natural compounds with neurotrophic and neuroprotective properties. Among these, xanthones, a class of polyphenolic compounds predominantly found in the Garcinia genus, have emerged as promising candidates. While the neuroprotective effects of various xanthones are increasingly documented, their specific interactions with key neurotrophic pathways, such as the Nerve Growth Factor (NGF) signaling cascade, remain a critical area of investigation. This technical guide provides an in-depth overview of the current understanding of how xanthone derivatives, particularly those isolated from Garcinia xanthochymus, potentiate NGF-induced neuronal differentiation, offering insights into their potential as therapeutic leads.
Core Concept: Potentiation of NGF-Mediated Neurite Outgrowth
Nerve Growth Factor (NGF) is a well-characterized neurotrophin essential for the survival, development, and function of sensory and sympathetic neurons. A key biological effect of NGF is the induction of neurite outgrowth, a fundamental process in neuronal differentiation and regeneration. Research has shown that certain prenylated xanthones isolated from the wood of Garcinia xanthochymus can significantly enhance the neurite outgrowth-promoting activity of NGF in the rat pheochromocytoma cell line, PC12D.[1] This potentiation effect suggests that these xanthones may act as positive modulators of the NGF signaling pathway, making them attractive molecules for further investigation in the context of nerve repair and neuroprotection.
Quantitative Data on Xanthone-Induced Potentiation of NGF Activity
The following table summarizes the quantitative data on the potentiation of NGF-mediated neurite outgrowth in PC12D cells by three prenylated xanthones isolated from Garcinia xanthochymus.
| Compound | Chemical Structure | Concentration (µM) | NGF-Potentiating Activity (% of control with NGF alone) |
| Compound 1 (1,4,5,6-tetrahydroxy-7,8-di(3-methylbut-2-enyl)xanthone) | graph TD; A[OH] -- B((O)); B -- C[OH]; C -- D((O)); D -- E; E -- F[OH]; F -- G[OH]; G -- H; H -- I; I -- B; H -- J(CH3)2C=CH-CH2-; I -- K(CH3)2C=CH-CH2-; |
Note: The original study describes the activity as "markedly enhancing" without providing specific percentage values. The effect was observed at the specified concentrations in the presence of NGF.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the literature for assessing the NGF-potentiating activity of xanthones.
PC12D Cell Neurite Outgrowth Assay[1]
-
Cell Culture:
-
PC12D cells, a subclone of PC12 cells, are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C.
-
-
Experimental Plating:
-
Cells are seeded in 24-well collagen-coated plates at a density of 2 x 10^4 cells/well.
-
The cells are allowed to attach for 24 hours before treatment.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing a suboptimal concentration of NGF (e.g., 1 ng/mL).
-
Test compounds (prenylated xanthones) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 10 µM, 30 µM).
-
A control group is treated with NGF and the vehicle (DMSO) alone.
-
A negative control group receives neither NGF nor the test compounds.
-
-
Incubation:
-
The treated cells are incubated for 48-72 hours to allow for neurite outgrowth.
-
-
Analysis of Neurite Outgrowth:
-
After incubation, the cells are observed under a phase-contrast microscope.
-
A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.
-
The percentage of neurite-bearing cells is determined by counting at least 200 cells in randomly selected fields for each treatment condition.
-
The NGF-potentiating activity is calculated by comparing the percentage of neurite-bearing cells in the presence of both NGF and the test compound to the percentage in the presence of NGF alone.
-
Visualizing the Molecular Interactions
Hypothetical Signaling Pathway of Xanthone-Potentiated NGF Action
The precise molecular mechanism by which these xanthones enhance NGF signaling is yet to be fully elucidated. However, based on the known NGF signaling cascade, a putative pathway can be proposed. NGF initiates its effects by binding to the TrkA receptor, leading to its dimerization and autophosphorylation. This triggers downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation and survival. It is hypothesized that the prenylated xanthones may interact with components of this pathway to amplify the signal.
Caption: Putative NGF signaling pathway potentiated by xanthones.
Experimental Workflow for Screening Xanthones
The following diagram illustrates a typical workflow for identifying and characterizing xanthones with NGF-potentiating activity.
Caption: Workflow for identifying neurotrophic xanthones.
Conclusion and Future Directions
The available evidence strongly suggests that certain prenylated xanthones possess the ability to potentiate NGF-induced neurite outgrowth. This positions them as valuable lead compounds for the development of novel therapies for neurodegenerative diseases and nerve injury. However, the field is still in its nascent stages. Future research should focus on:
-
Elucidating the precise molecular targets of these xanthones within the NGF signaling pathway.
-
Conducting structure-activity relationship (SAR) studies to optimize the neurotrophic potency of xanthone derivatives.
-
Evaluating the efficacy of these compounds in in vivo models of neurodegeneration and nerve damage.
-
Investigating the potential synergistic effects of combining xanthones with NGF or other neurotrophic factors.
A deeper understanding of the interaction between xanthones and the NGF signaling pathway will be instrumental in harnessing their therapeutic potential for the benefit of patients with neurological disorders.
References
Preliminary Biological Screening of Isogarciniaxanthone E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarciniaxanthone E is a xanthone derivative isolated from the fruit rind of the mangosteen (Garcinia mangostana). Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, presenting available data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in the current scientific literature, this guide leverages data from closely related and well-studied xanthones from the Garcinia genus to provide a foundational understanding of its potential biological activities.
Data Presentation: Biological Activities of Xanthones
The following tables summarize the quantitative data on the biological activities of various xanthones isolated from Garcinia species, which can serve as a reference for the expected potency of this compound.
Table 1: Cytotoxic Activity of Selected Garcinia Xanthones against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Garcinol | HCT-116 (Colon) | 3.2 - 21.4 | [1] |
| Garcinol | HL-60 (Leukemia) | - | [1] |
| Desoxymorellin | HeLa (Cervical) | 0.39 µg/mL | [1] |
| Rubraxanthone | 4T1 (Breast) | 10.96 | [2] |
| Pedunculaxanthone G | HepG2 (Liver) | 12.41 | [3] |
| Pedunculaxanthone G | A549 (Lung) | 16.51 | [3] |
| Pedunculaxanthone G | MCF-7 (Breast) | 15.45 | [3] |
| 7-O-demethyl mangostanin | CNE-1 (Nasopharyngeal) | 3.35 | [4] |
| 7-O-demethyl mangostanin | CNE-2 (Nasopharyngeal) | 4.01 | [4] |
| 7-O-demethyl mangostanin | A549 (Lung) | 4.84 | [4] |
Table 2: Anti-inflammatory Activity of Selected Garcinia Compounds
| Compound | Assay | Cell Line | IC50 (µM) / Inhibition | Reference |
| Garcinol | NO Production | RAW 264.7 | - | [5][6] |
| Mangostin | TNF-α, IL-6 expression | U939 | - | [1] |
| 3,4,5,6-tetrahydroxyxanthone | TNF-α, ICAM-1 | RAW 264.7 | - | [7] |
| β-mangostin | NO Production | RAW 264.7 | - | [7] |
Table 3: Antimicrobial Activity of Selected Garcinia Xanthones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| α-Mangostin | S. aureus | - | [8] |
| α-Mangostin | B. subtilis | - | [8] |
| Xanthone Derivatives | S. aureus ATCC 29213 | ≤ 3.125 | [9] |
| Xanthone Derivatives | MRSA N315 | ≤ 3.125 | [9] |
| Xanthone Derivatives | E. coli ATCC 25922 | ≤ 3.125 | [9] |
Table 4: Antioxidant Activity of Selected Xanthones
| Compound | Assay | IC50 (µM) | Reference |
| Xanthone III | O₂⁻ Scavenging | ~10 | [10] |
| Xanthone V | O₂⁻ Scavenging | ~20 | [10] |
| Xanthone III | OH• Scavenging | ~5 | [10] |
| Xanthone V | OH• Scavenging | ~10 | [10] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the preliminary biological screening of xanthones like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11][12]
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test sample to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[13][14]
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]
Neurite Outgrowth Assay
This assay assesses the potential of a compound to promote the growth of neurites from neuronal cells, a key process in neuronal development and regeneration.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 cells or primary neurons) on a suitable substrate (e.g., collagen-coated plates) in a low-serum medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound in the presence of a sub-optimal concentration of a neurotrophic factor, such as Nerve Growth Factor (NGF).
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin antibody) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Analyze the images to quantify neurite length, number of neurites per cell, and branching.[15][16][17][18]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by xanthones.
Caption: Experimental workflow for the screening of this compound.
Caption: NF-κB signaling pathway and potential inhibition by xanthones.
Caption: Simplified NGF signaling pathway for neurite outgrowth.
Conclusion
This compound, as a member of the pharmacologically rich xanthone family from Garcinia mangostana, holds significant promise for further investigation. While direct biological screening data for this specific compound is currently sparse, the established activities of related xanthones in cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial assays provide a strong rationale for its comprehensive evaluation. The provided experimental protocols offer a robust framework for conducting such preliminary screenings. Future research should focus on generating specific quantitative data for this compound to elucidate its structure-activity relationships and to validate its potential as a lead compound for drug development. The enhancement of NGF-mediated neurite outgrowth is a particularly interesting activity that warrants deeper investigation into the underlying molecular mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Cytotoxic xanthones from Garcinia pedunculata fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 神经突生长试验 [sigmaaldrich.cn]
- 17. sartorius.com [sartorius.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Neuroactive Potential of Prenylated Xanthones: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated xanthones, a class of polyphenolic compounds predominantly found in plants of the Clusiaceae family, have emerged as promising candidates for the development of novel neurotherapeutics. Their unique chemical structures, characterized by a xanthone scaffold with one or more isoprenyl groups, contribute to a wide range of biological activities. This technical guide provides an in-depth literature review of the neuroactive properties of prenylated xanthones, with a focus on their potential applications in neurodegenerative and neurological disorders. We will delve into their mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Neuroprotective and Anti-neuroinflammatory Activities
Prenylated xanthones have demonstrated significant neuroprotective and anti-inflammatory effects in various in vitro and in vivo models. These properties are crucial for combating the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's disease, which are characterized by neuronal loss and chronic inflammation.
Cholinesterase Inhibition
A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Several prenylated xanthones have been identified as potent inhibitors of these enzymes.
| Prenylated Xanthone | Target Enzyme | IC50 (µM) | Source |
| Garcinone C | AChE | 1.24 | [1] |
| γ-Mangostin | BChE | 1.78 | [1] |
| α-Mangostin | AChE | 5.13 | [1] |
| Mangostanol | AChE | 7.94 | [1] |
| 3-Isomangostin | AChE | 11.2 | [1] |
| 8-Deoxygartanin | BChE | 20.4 | [1] |
| Synthetic Xanthone 23 | AChE | 0.88 | [2] |
| Synthetic Xanthone 28 | AChE | 1.28 | [2] |
Table 1: Cholinesterase Inhibitory Activity of Prenylated Xanthones
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of monoamine neurotransmitters like dopamine and serotonin. Their inhibition can be a therapeutic approach for Parkinson's disease and depression.
| Prenylated Xanthone | Target Enzyme | IC50 (µM) | Source |
| 1,3-Dihydroxy-2-methylxanthone | MAO-A | 3.7 | [3] |
| AMT Analog (7-Me-AMT) | MAO-A | 0.049 | [4] |
| HMC | MAO-B | 3.23 | [3] |
| HMC | MAO-A | 13.97 | [3] |
Table 2: Monoamine Oxidase Inhibitory Activity of Prenylated Xanthones
Anti-Neuroinflammatory Effects
Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Prenylated xanthones can suppress the production of pro-inflammatory mediators. Nanomolar concentrations (100-500 nM) of α-mangostin have been shown to suppress the production of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in microglia[5].
| Prenylated Chalcone | Target | IC50 (µM) | Source |
| Isobavachalcone | NO Production | Not specified | [6] |
| Bavachromene | NO Production | Not specified | [6] |
| Kanzonol B | NO Production | Not specified | [6] |
| Tussilagone | NO Production | 8.67 | [7] |
| Tussilagone | PGE2 Production | 14.1 | [7] |
Table 3: Anti-inflammatory Activity of Prenylated Chalcones (Structurally related to Xanthones)
Key Signaling Pathways in Neuroactivity
The neuroprotective and anti-inflammatory effects of prenylated xanthones are mediated through the modulation of several critical intracellular signaling pathways.
α-Mangostin: A Multi-Target Neuroprotective Agent
α-Mangostin, one of the most studied prenylated xanthones, exerts its neuroprotective effects through multiple pathways. In models of oxidative stress, it activates the SIRT1/FOXO3a pathway, which is involved in cellular stress resistance and longevity[6][8][9]. In the context of neuroinflammation, α-mangostin inhibits the TLR4/TAK1/NF-κB signaling cascade, a key pathway in the inflammatory response[5][10][11].
References
- 1. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted xanthones as selective and reversible monoamine oxidase A (MAO-A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inhibition ic50 values: Topics by Science.gov [science.gov]
- 5. Natural Xanthone α-Mangostin Inhibits LPS-Induced Microglial Inflammatory Responses and Memory Impairment by Blocking the TAK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Neurotrophic Potential of Xanthones on PC12 Cells: A Technical Guide
An In-depth Examination of the Effects of Xanthone Compounds on Neuronal Cell Differentiation, with a Focus on the PC12 Cell Line as a Model System.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The quest for novel therapeutic agents for neurodegenerative diseases has led to the exploration of a wide array of natural compounds. Among these, xanthones, a class of polyphenolic compounds predominantly found in the Garcinia genus, have garnered significant attention for their diverse pharmacological activities. While extensive research on the specific compound Isogarciniaxanthone E in the context of PC12 cell differentiation is not currently available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of the known neurotrophic and neuroprotective effects of related xanthones. Furthermore, this document will serve as a detailed manual for researchers interested in investigating the potential of novel compounds, such as this compound, on neuronal differentiation using the well-established PC12 cell line model.
The PC12 cell line, derived from a rat pheochromocytoma, represents an invaluable in vitro model for studying neuronal differentiation.[1] Upon stimulation with nerve growth factor (NGF), these cells cease proliferation and undergo a remarkable transformation, extending neurites and adopting a phenotype reminiscent of sympathetic neurons.[1] This characteristic makes them an ideal system for screening and elucidating the mechanisms of action of potential neurotrophic compounds.
This guide will summarize the available quantitative data on the effects of various xanthones on neuronal cells, provide detailed experimental protocols for assessing PC12 cell differentiation, and visualize the key signaling pathways implicated in this process.
Neuroprotective and Neuro-related Effects of Xanthones
While direct evidence of this compound inducing PC12 cell differentiation is absent, numerous studies have highlighted the neuroprotective properties of other xanthones, particularly those isolated from Garcinia mangostana (mangosteen). These compounds have been shown to mitigate neurotoxicity, reduce oxidative stress, and modulate inflammatory responses in various neuronal models.
For instance, α-mangostin, a major xanthone from mangosteen, has demonstrated protective effects in PC12 cells against toxicity induced by various agents.[2] Other studies have indicated that xanthones can increase the levels of brain-derived neurotrophic factor (BDNF), a key modulator of neuronal plasticity.[3] Garcinone D, another xanthone, has been found to promote the proliferation of neural progenitor cells.[4] These findings suggest that the xanthone scaffold is a promising starting point for the development of neuroprotective and potentially neuro-differentiating agents.
Quantitative Data on Xanthone Effects
The following table summarizes the available quantitative data on the effects of selected xanthones on neuronal and related cell lines. It is important to note that these studies primarily focus on neuroprotection and cell viability rather than differentiation.
| Xanthone | Cell Line | Concentration | Effect | Reference |
| α-Mangostin | PC12 | 4 µM | EC50 value for cell death induction (apoptosis) | [2] |
| Garcinone D | C17.2 neural progenitor cells | 1-10 µM | Promoted cell proliferation | [4] |
| α-Mangostin, Gartanin, Garcinone C, γ-Mangostin | HT22 hippocampal neuronal cells | Not specified | Neuroprotective effects against glutamate-induced cell death | [5][6] |
| Epigarcinol, Isogarcinol | PC-3 (prostate cancer cell line, often used in initial toxicity screening) | IC50 ~5-12 µg/mL | Inhibited cell proliferation | [7] |
Experimental Protocols for Assessing PC12 Cell Differentiation
To investigate the effect of a novel compound like this compound on PC12 cell differentiation, a series of well-defined experiments are required. The following protocols provide a detailed methodology for such a study.
PC12 Cell Culture and Maintenance
-
Cell Line: PC12 (ATCC CRL-1721).
-
Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days when they reach 80-90% confluency.
Neurite Outgrowth Assay
This assay is the primary method for quantifying neuronal differentiation in PC12 cells.
-
Seeding: PC12 cells are seeded onto collagen-coated plates (e.g., 24-well plates) at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, the culture medium is replaced with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum). The cells are then treated with various concentrations of the test compound (e.g., this compound). A positive control (e.g., 50 ng/mL NGF) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for a defined period, typically 3-7 days, with the medium and treatments refreshed every 2-3 days.
-
Analysis:
-
Morphological Assessment: Cells are visualized using a phase-contrast microscope. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of differentiated cells is determined by counting at least 100 cells per well in multiple random fields.
-
Neurite Length Measurement: The length of the longest neurite for each differentiated cell can be measured using image analysis software (e.g., ImageJ).
-
Western Blot Analysis for Neuronal Markers
To confirm differentiation at the molecular level, the expression of specific neuronal proteins can be assessed.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against neuronal markers such as β-III tubulin, neurofilament, or Growth Associated Protein 43 (GAP-43).[8] An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in PC12 Cell Differentiation
The differentiation of PC12 cells is a complex process orchestrated by a network of intracellular signaling pathways. The primary pathway activated by NGF is the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade.[9] A sustained activation of this pathway is crucial for neuronal differentiation.[9]
Key Signaling Molecules:
-
TrkA Receptor: NGF binds to its high-affinity receptor, TrkA, leading to its dimerization and autophosphorylation.
-
Ras: The activated TrkA receptor recruits adapter proteins that activate the small G-protein, Ras.
-
Raf, MEK, ERK: Ras activates a kinase cascade, sequentially phosphorylating and activating Raf, MEK (MAPK/ERK kinase), and finally ERK (Extracellular signal-regulated kinase).
-
Transcription Factors: Activated ERK translocates to the nucleus and phosphorylates transcription factors (e.g., CREB), leading to the expression of genes required for neuronal differentiation.
Visualizations
Experimental Workflow for Assessing PC12 Cell Differentiation
Caption: Experimental workflow for evaluating the effect of a test compound on PC12 cell differentiation.
Signaling Pathway of NGF-Induced PC12 Cell Differentiation
Caption: The canonical Ras-MAPK signaling pathway activated by NGF to induce PC12 cell differentiation.
Conclusion
While the direct effects of this compound on PC12 cell differentiation remain to be elucidated, the broader class of xanthones exhibits significant neuroprotective and other neuro-related activities that warrant further investigation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to systematically evaluate the neurotrophic potential of this compound and other novel compounds. Such studies will be instrumental in uncovering new therapeutic leads for the treatment of neurodegenerative diseases.
References
- 1. PC12 cell line - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Garcinone D, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PC12 cell neuronal differentiation is associated with prolonged p21ras activity and consequent prolonged ERK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Isogarciniaxanthone E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarciniaxanthone E is a prenylated xanthone isolated from the medicinal plant Garcinia xanthochymus. This natural compound has garnered scientific interest due to its notable biological activities, particularly its role in promoting neurite outgrowth. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its observed biological effects, the signaling pathways it is proposed to modulate, and the experimental methodologies used in its investigation. While a specific, direct molecular target for this compound has yet to be definitively identified in publicly available literature, this document synthesizes the existing data to support further research and drug development efforts.
Biological Activity and Cellular Effects
The primary and most consistently reported biological effect of this compound is the enhancement of nerve growth factor (NGF)-mediated neurite outgrowth in pheochromocytoma (PC12) cells, a well-established model for neuronal differentiation.[1] In addition to its neurotrophic potential, studies on structurally similar xanthones isolated from Garcinia species suggest potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Quantitative Data on Biological Activity
To date, specific quantitative data on the binding affinity or enzymatic inhibition of this compound towards a particular molecular target are not available in the public domain. The available quantitative information pertains to the effective concentrations of the compound in cell-based assays.
| Biological Effect | Cell Line | Concentration(s) | Treatment Duration | Notes |
| Enhancement of Neurite Outgrowth | PC12D | 1 µM, 3 µM | 48 hours | In the presence of 2 ng/mL Nerve Growth Factor (NGF)[1] |
Implicated Signaling Pathways
Based on the observed biological effects of this compound and the known mechanisms of related compounds, several signaling pathways are implicated in its mechanism of action.
NGF-Mediated Neurite Outgrowth
This compound's ability to enhance NGF-induced neurite outgrowth suggests its modulation of the NGF signaling cascade. The binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiates a signaling cascade that is crucial for neuronal survival and differentiation. Key downstream pathways include the Ras/MAPK/ERK pathway and the PI3K/Akt pathway, both of which are central to promoting neurite extension.
Potential Anti-Cancer Mechanisms (Inferred from Related Xanthones)
Studies on other Garcinia xanthones, such as Garcinone E, have revealed mechanisms of cytotoxicity in cancer cells involving the induction of apoptosis and cell cycle arrest. These processes are often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways like JNK, as well as the intrinsic (mitochondrial) pathway of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key experiments cited in the study of this compound and related compounds.
Neurite Outgrowth Assay in PC12 Cells
This protocol is a standard method for assessing the effects of compounds on neuronal differentiation.
Workflow:
Detailed Steps:
-
Cell Culture: PC12 cells are cultured in a complete medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded onto collagen-coated multi-well plates at an appropriate density to allow for individual cell morphology analysis.
-
Differentiation and Treatment: The culture medium is replaced with a low-serum medium containing a suboptimal concentration of NGF (e.g., 2 ng/mL). This compound is then added at final concentrations of 1 µM and 3 µM. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The cells are incubated for 48 hours to allow for neurite extension.
-
Fixation and Staining: After incubation, the cells are fixed with 4% paraformaldehyde in PBS. For visualization, cells can be stained with a general cell stain like crystal violet or processed for immunocytochemistry using an antibody against a neuronal marker such as β-tubulin III, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Images of the cells are captured using a light or fluorescence microscope. Neurite length and the percentage of cells bearing neurites are quantified using image analysis software or manual measurement. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
Apoptosis and Cell Cycle Analysis (General Protocol for Xanthones)
These protocols are used to determine if a compound induces programmed cell death or alters cell cycle progression in cancer cells.
Workflow:
Detailed Steps for Cell Cycle Analysis:
-
Cell Treatment: Cancer cells are seeded in multi-well plates and treated with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Detailed Steps for Apoptosis Analysis by Western Blot:
-
Cell Treatment and Lysis: Following treatment with the xanthone, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates promising bioactivity, particularly in the context of neuronal differentiation. Its ability to enhance NGF-mediated neurite outgrowth positions it as a potential lead compound for the development of therapies for neurodegenerative diseases or nerve injury. However, the precise molecular target(s) of this compound remain to be elucidated. Future research should focus on target identification studies, such as affinity chromatography-mass spectrometry or thermal shift assays, to pinpoint its direct binding partners. Furthermore, a more detailed investigation into the specific signaling nodes within the NGF pathway that are modulated by this compound is warranted. Elucidating these fundamental aspects of its mechanism of action will be critical for its advancement as a potential therapeutic agent. The inferred anti-cancer properties, based on related xanthones, also suggest that a broader screening of this compound's activity against various cancer cell lines could be a fruitful area of investigation.
References
Methodological & Application
Application Notes and Protocols for Neurite Outgrowth Assay in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Topic: A General Protocol for Assessing Neurite Outgrowth in PC12 Cells, Adaptable for Novel Compounds Such as Isogarciniaxanthone E
Introduction
The rat pheochromocytoma cell line, PC12, is a well-established in vitro model for studying neuronal differentiation and neurite outgrowth.[1][2][3] When treated with nerve growth factor (NGF) or other neurotrophic agents, PC12 cells cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons.[2][3] This characteristic makes them an invaluable tool for screening and characterizing compounds that may promote neuronal regeneration and for investigating the underlying signaling pathways. This document provides a detailed protocol for conducting a neurite outgrowth assay in PC12 cells, which can be adapted for testing the effects of novel compounds like this compound.
Data Presentation
The following table presents hypothetical data from a neurite outgrowth assay to illustrate how quantitative results can be summarized. In this example, "Compound X" (representing a test compound like this compound) is evaluated for its ability to induce neurite outgrowth in PC12 cells, both alone and in combination with a low dose of Nerve Growth Factor (NGF).
Table 1: Effect of Compound X on Neurite Outgrowth in PC12 Cells
| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Number of Primary Neurites per Cell |
| Vehicle Control | - | 5 ± 1.2 | 15 ± 3.5 | 1.1 ± 0.3 |
| NGF (Positive Control) | 50 ng/mL | 65 ± 5.8 | 85 ± 9.2 | 3.5 ± 0.8 |
| Compound X | 1 | 8 ± 2.1 | 20 ± 4.1 | 1.3 ± 0.4 |
| 10 | 25 ± 4.5 | 45 ± 6.8 | 2.1 ± 0.6 | |
| 50 | 40 ± 5.1 | 60 ± 7.5 | 2.8 ± 0.7 | |
| Compound X + NGF (2.5 ng/mL) | 1 | 15 ± 3.3 | 35 ± 5.5 | 1.8 ± 0.5 |
| 10 | 45 ± 6.2 | 70 ± 8.1 | 3.0 ± 0.9 | |
| 50 | 75 ± 7.9 | 105 ± 11.4 | 4.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
PC12 cells (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine (PLL)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microplates (24- or 96-well, tissue culture treated)
Experimental Workflow
Caption: Experimental workflow for the PC12 cell neurite outgrowth assay.
Detailed Methodologies
1. Cell Culture and Maintenance:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculture cells every 2-3 days to maintain optimal density.
2. Plate Preparation and Cell Seeding:
-
Coat the wells of a 24- or 96-well plate with 0.01% poly-L-lysine overnight at room temperature.[4]
-
Aspirate the PLL solution and wash the wells twice with sterile PBS.
-
Trypsinize the PC12 cells and seed them at a density of 1 x 10^4 cells/well.[4]
-
Allow the cells to adhere for 24 hours before treatment.
3. Compound Treatment:
-
After cell adhesion, gently replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% horse serum) to reduce basal proliferation.
-
Prepare serial dilutions of the test compound (e.g., this compound) and controls. A positive control, such as 50 ng/mL NGF, and a vehicle control should be included.
-
Add the compounds to the respective wells and incubate for 48 to 72 hours.
4. Immunocytochemistry:
-
Following incubation, carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as βIII-tubulin, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
5. Imaging and Quantification:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using appropriate software (e.g., ImageJ with the NeuronJ plugin).
-
A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[4]
-
Measure the following parameters:
-
Percentage of neurite-bearing cells.
-
Average length of the longest neurite per neuron.
-
Total neurite length per neuron.
-
Number of primary neurites per cell.
-
Signaling Pathways in Neurite Outgrowth
Several signaling cascades are known to be crucial for NGF-induced neurite outgrowth in PC12 cells. The mitogen-activated protein kinase (MAPK/ERK) pathway is a key player in this process.[5][6] Activation of this pathway is often investigated to understand the mechanism of action of novel neuritogenic compounds.
Caption: The canonical NGF/TrkA-mediated MAPK/ERK signaling pathway in PC12 cells.
Conclusion
This document provides a comprehensive framework for assessing the neuritogenic potential of novel compounds using PC12 cells. By following the detailed protocols for cell culture, treatment, and analysis, researchers can obtain robust and reproducible data. Furthermore, understanding the key signaling pathways involved in neurite outgrowth, such as the MAPK/ERK cascade, can guide mechanistic studies to elucidate how a compound of interest exerts its effects. This adaptable protocol serves as a valuable starting point for the discovery and development of new therapeutics for neurodegenerative diseases and nerve injury.
References
- 1. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Mediated Kinetic Control Reveals the Temporal Effect of the Raf/MEK/ERK Pathway in PC12 Cell Neurite Outgrowth | PLOS One [journals.plos.org]
preparing Isogarciniaxanthone E stock solutions for cell culture
Introduction
Isogarciniaxanthone E is a natural xanthone isolated from Garcinia xanthochymus.[1][2] It has been identified as a compound that enhances nerve growth factor (NGF)-mediated neurite outgrowth in cellular models.[1][2] This property makes it a valuable tool for researchers in neuroscience, drug discovery, and developmental biology who are studying neuronal differentiation, neurodegenerative diseases, and nerve regeneration. These application notes provide a comprehensive guide to preparing and using this compound in cell culture experiments.
Mechanism of Action
This compound has been shown to potentiate the effects of Nerve Growth Factor (NGF). NGF initiates a signaling cascade by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[3] This binding leads to the dimerization and autophosphorylation of TrkA on tyrosine residues.[3] The phosphorylated receptor then serves as a docking site for adaptor proteins, activating downstream signaling pathways critical for neuronal survival and differentiation, including the PI3K/Akt and Ras/MAPK/ERK pathways.[3][4][5] this compound is reported to enhance the neurite outgrowth stimulated by NGF, suggesting it may positively modulate one or more components of this signaling cascade.[1]
Data Summary
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 464.5 g/mol | [4] |
| Appearance | Solid Powder | N/A |
| Purity | ≥98% (or as specified by supplier) | N/A |
| Solubility | Soluble in DMSO | [6] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), sterile | [6] |
| Typical Working Conc. | 1 - 3 µM | [7] |
| Storage Conditions | -20°C (Powder and Stock Solution) | N/A |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, light-blocking storage vials (e.g., amber tubes)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 464.5 g/mol x 1000 mg/g = 4.645 mg
-
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.65 mg of this compound powder directly into the microcentrifuge tube. Record the exact weight.
-
-
Dissolving the Compound:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 464.5 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)
-
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
-
Dilution to Working Concentration:
-
Prepare your working solutions by diluting the 10 mM stock solution in your complete cell culture medium. It is recommended to perform a serial dilution if very low concentrations are required.
-
Example for a 1 µM working solution in 10 mL of medium:
-
Use the formula: C1V1 = C2V2
-
C1 = 10 mM (10,000 µM)
-
V1 = ?
-
C2 = 1 µM
-
V2 = 10 mL (10,000 µL)
-
-
V1 = (1 µM x 10,000 µL) / 10,000 µM = 1 µL
-
Add 1 µL of the 10 mM stock solution to 10 mL of your cell culture medium.
-
-
Mix the working solution thoroughly by gently pipetting up and down or inverting the tube/flask several times.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions to account for any effects of the solvent on the cells.
-
Visualizations
NGF Signaling Pathway Leading to Neurite Outgrowth
Caption: NGF binding to TrkA activates PI3K/Akt and MAPK/ERK pathways to promote neurite outgrowth.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions for cell culture.
References
- 1. Nerve growth factor-induced neurite outgrowth is potentiated by stabilization of TrkA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 5. Effects of Reactive Oxygen and Nitrogen Species on TrkA Expression and Signalling: Implications for proNGF in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimal Concentration of Isogarciniaxanthone E for Neurite Promotion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarciniaxanthone E, a prenylated xanthone isolated from Garcinia xanthochymus, has been identified as a potent promoter of neurite outgrowth, a critical process in neuronal development and regeneration. This document provides detailed application notes and protocols for researchers investigating the neurotrophic properties of this compound. The optimal concentration for promoting neurite outgrowth in PC12D cells has been determined to be 10 µM, particularly when used to potentiate the effects of Nerve Growth Factor (NGF).
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound and its effect on neurite outgrowth.
| Compound | Concentration (µM) | Cell Line | Co-treatment | Observed Effect | Reference |
| This compound | 10 | PC12D | 2 ng/mL NGF | Marked enhancement of NGF-mediated neurite outgrowth. The proportion of neurite-bearing cells was significantly increased. | Chanmahasathien, W., et al. (2003). Chemical & Pharmaceutical Bulletin, 51(11), 1332-1334. & Chanmahasathien, W., et al. (2003). Phytochemistry, 64(5), 981-986. |
Experimental Protocols
This section provides a detailed protocol for a neurite outgrowth assay using PC12D cells to evaluate the efficacy of this compound. This protocol is based on the methodologies reported in the primary literature.
Materials
-
PC12D cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF-7S from mouse submaxillary gland)
-
This compound
-
Collagen Type I, rat tail
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Inverted microscope with a camera
-
Image analysis software
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced neurite outgrowth.
Detailed Procedure
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µg/mL of rat tail collagen Type I in sterile PBS.
-
Incubate the plate at 37°C for at least 1 hour.
-
Aspirate the collagen solution and wash the wells twice with sterile PBS. Allow the plates to air dry in a sterile environment.
-
-
Cell Culture and Seeding:
-
Culture PC12D cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 5% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into the collagen-coated 96-well plates at a density of 2 x 10^4 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the culture medium with a low-serum medium (e.g., DMEM with 1% HS).
-
Prepare stock solutions of this compound in DMSO. Further dilute in the low-serum medium to achieve final desired concentrations (e.g., a range from 1 to 20 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Prepare a working solution of NGF at a final concentration of 2 ng/mL in the low-serum medium.
-
Treat the cells with the medium containing 2 ng/mL NGF and the various concentrations of this compound. Include control groups with NGF alone and vehicle (DMSO) alone.
-
-
Incubation and Observation:
-
Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Visually inspect the cells daily for morphological changes and signs of cytotoxicity.
-
-
Quantification of Neurite Outgrowth:
-
After 48 hours of incubation, capture images of the cells in each well using an inverted microscope equipped with a digital camera.
-
Quantify neurite outgrowth by determining the percentage of neurite-bearing cells. A cell is considered positive if it possesses at least one neurite that is longer than the diameter of the cell body.
-
For more detailed analysis, the length of the longest neurite per cell and the number of neurites per cell can be measured using image analysis software.
-
Signaling Pathways
While the specific signaling pathways activated by this compound in neurite promotion have not been fully elucidated in the primary literature, the potentiation of NGF-induced neurite outgrowth suggests an interaction with the canonical NGF signaling cascade. The primary pathways involved in NGF-mediated neurite outgrowth in PC12 cells are the MAPK/ERK and PI3K/Akt pathways.
Caption: Putative signaling pathway for this compound-potentiated neurite outgrowth.
This compound likely enhances the signaling cascade initiated by NGF binding to its receptor, TrkA. This leads to the activation of downstream effectors such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. The MAPK/ERK pathway is primarily involved in promoting neuronal differentiation and neurite extension, while the PI3K/Akt pathway is crucial for cell survival and growth. The potentiation by this compound may occur at the level of receptor binding, receptor activation, or downstream signaling components, leading to a more robust and sustained signal for neurite outgrowth.
Conclusion
This compound demonstrates significant potential as a neurotrophic agent, with an optimal concentration of 10 µM for potentiating NGF-induced neurite outgrowth in PC12D cells. The provided protocols offer a standardized method for researchers to investigate its effects and further explore its mechanism of action. Future studies should focus on elucidating the precise molecular targets of this compound within the NGF signaling pathway and evaluating its efficacy in more complex neuronal models.
Application Notes and Protocols for High-Content Screening of Isogarciniaxanthone E Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-content screening (HCS) assays to evaluate the biological activity of Isogarciniaxanthone E. The assays are designed for automated imaging and analysis platforms and cover key cellular processes potentially modulated by this natural compound, including neurite outgrowth, cytotoxicity, apoptosis, and cell cycle progression.
I. Introduction to this compound
This compound is a xanthone compound isolated from plants of the Garcinia genus. Xanthones are a class of naturally occurring polyphenolic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Preliminary studies have indicated that this compound can enhance nerve growth factor (NGF)-mediated neurite outgrowth, suggesting its potential in neurodegenerative disease research.[2] Furthermore, many xanthones have been reported to induce apoptosis, cell cycle arrest, and autophagy in cancer cells, making this compound class a subject of interest in oncology drug discovery.[3][4][5][6][7]
High-content screening provides a powerful platform to investigate the multifaceted activities of this compound by enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner.
II. High-Content Screening Assay for Neurite Outgrowth
This assay is designed to quantify the effect of this compound on promoting neurite outgrowth, particularly in the presence of Nerve Growth Factor (NGF).
Experimental Protocol
1. Cell Culture and Plating:
-
Culture a suitable neuronal cell model, such as PC12 cells or iPSC-derived neurons, according to standard protocols.
-
Seed cells in a 96-well or 384-well clear-bottom imaging plate coated with an appropriate extracellular matrix protein (e.g., laminin or poly-D-lysine). Optimal seeding density should be determined to allow for neurite extension without excessive cell clustering.[2]
2. Compound Treatment:
-
Prepare a dilution series of this compound in complete cell culture medium. A positive control (e.g., NGF alone) and a negative control (vehicle) should be included.
-
Add the compound dilutions to the cells. For synergistic studies, this compound can be added in combination with a low concentration of NGF.
-
Incubate the plate for a predetermined time (e.g., 24-72 hours) to allow for neurite outgrowth.
3. Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Stain the cells with a neuronal marker (e.g., anti-β-III-tubulin antibody) followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as Hoechst 33342.
-
Alternatively, for live-cell imaging, use non-toxic dyes like Calcein AM to stain the cytoplasm and Hoechst 33342 for nuclei.[2]
4. Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify cell bodies and trace neurites.
-
Quantify key parameters such as:
-
Total neurite length per cell
-
Number of neurites per cell
-
Number of branch points per cell
-
Cell viability (from nuclear morphology and count)
-
Data Presentation
Table 1: Quantification of Neurite Outgrowth Parameters
| Treatment | Concentration (µM) | Total Neurite Length (µm/cell) | Number of Neurites/Cell | Cell Viability (%) |
| Vehicle Control | - | 50.2 ± 5.1 | 1.5 ± 0.3 | 98.5 ± 1.2 |
| NGF (low dose) | - | 150.8 ± 12.5 | 3.2 ± 0.5 | 97.9 ± 1.5 |
| This compound | 1 | 65.4 ± 6.8 | 1.8 ± 0.4 | 98.1 ± 1.1 |
| This compound | 10 | 80.1 ± 7.5 | 2.1 ± 0.4 | 97.5 ± 1.8 |
| NGF + this compound | 1 | 250.3 ± 20.1 | 4.5 ± 0.6 | 96.8 ± 2.0 |
| NGF + this compound | 10 | 310.5 ± 25.8 | 5.1 ± 0.7 | 95.2 ± 2.5 |
Signaling Pathway
III. High-Content Screening Assay for Cytotoxicity
This assay provides a general assessment of the cytotoxic potential of this compound.
Experimental Protocol
1. Cell Culture and Plating:
-
Use a relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in the primary activity screen).
-
Seed cells in a 96-well or 384-well imaging plate.
2. Compound Treatment:
-
Treat cells with a concentration range of this compound for 24-72 hours. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.
3. Staining:
-
Use a multiplexed staining cocktail for live cells, such as:
-
Hoechst 33342: to stain the nuclei of all cells.
-
A membrane-impermeant dye (e.g., Propidium Iodide or SYTOX Green): to identify dead cells with compromised membranes.
-
A mitochondrial membrane potential dye (e.g., TMRM): to assess mitochondrial health.
-
4. Imaging and Analysis:
-
Acquire images in the appropriate fluorescent channels.
-
Analyze images to determine:
-
Total cell count (from Hoechst).
-
Dead cell count (from membrane-impermeant dye).
-
Percentage of cells with depolarized mitochondria.
-
Data Presentation
Table 2: Multiparametric Cytotoxicity Analysis
| Treatment | Concentration (µM) | Cell Viability (%) | Membrane Integrity (% Compromised) | Mitochondrial Potential (% Depolarized) |
| Vehicle Control | - | 99.1 ± 0.8 | 0.5 ± 0.2 | 2.1 ± 0.5 |
| This compound | 1 | 98.5 ± 1.1 | 0.8 ± 0.3 | 2.5 ± 0.6 |
| This compound | 10 | 95.2 ± 2.5 | 2.1 ± 0.9 | 5.8 ± 1.2 |
| This compound | 50 | 60.7 ± 5.1 | 35.8 ± 4.5 | 48.3 ± 5.8 |
| Staurosporine | 1 | 15.3 ± 3.8 | 80.2 ± 6.2 | 85.1 ± 5.9 |
Experimental Workflow
IV. High-Content Screening Assay for Apoptosis
This assay is designed to specifically investigate if this compound induces programmed cell death.
Experimental Protocol
1. Cell Culture and Plating:
-
Use a cancer cell line known to be sensitive to xanthones (e.g., colon, breast, or liver cancer cell lines).
-
Plate cells as described for the cytotoxicity assay.
2. Compound Treatment:
-
Treat cells with this compound for a suitable duration (e.g., 24 or 48 hours).
3. Staining:
-
Fix and permeabilize the cells.
-
Stain for key apoptotic markers:
-
Nuclear Condensation: Hoechst 33342 staining will reveal smaller, brighter nuclei in apoptotic cells.
-
Caspase Activation: Use a fluorogenic substrate for activated caspase-3/7 or an antibody against cleaved caspase-3.
-
DNA Fragmentation: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA breaks.
-
4. Imaging and Analysis:
-
Acquire images and analyze for:
-
Percentage of cells with condensed nuclei.
-
Percentage of cells positive for activated caspase-3/7.
-
TUNEL-positive cell percentage.
-
Data Presentation
Table 3: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | Apoptotic Nuclei (%) | Caspase-3/7 Positive (%) |
| Vehicle Control | - | 1.2 ± 0.4 | 0.8 ± 0.3 |
| This compound | 10 | 5.8 ± 1.2 | 4.5 ± 1.1 |
| This compound | 25 | 15.3 ± 2.8 | 12.9 ± 2.5 |
| This compound | 50 | 35.6 ± 4.1 | 30.2 ± 3.8 |
| Etoposide (Positive Control) | 20 | 40.1 ± 3.9 | 38.5 ± 4.2 |
Signaling Pathway
V. High-Content Screening Assay for Cell Cycle Analysis
This assay determines if this compound affects cell cycle progression.
Experimental Protocol
1. Cell Culture and Plating:
-
Use a rapidly proliferating cancer cell line.
-
Plate cells and allow them to adhere and resume proliferation.
2. Compound Treatment:
-
Treat cells with this compound for a duration that allows for at least one cell cycle (e.g., 24 hours).
3. Staining:
-
Fix the cells with cold 70% ethanol.
-
Stain with a DNA content dye such as Propidium Iodide (PI) or DAPI. RNase treatment is necessary for PI staining to avoid staining of double-stranded RNA.
4. Imaging and Analysis:
-
Acquire images and measure the integrated nuclear intensity for each cell.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 4: Cell Cycle Distribution Analysis
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 | 65.8 ± 4.2 | 25.1 ± 2.1 | 9.1 ± 1.5 |
| This compound | 25 | 75.3 ± 5.5 | 18.2 ± 1.9 | 6.5 ± 1.2 |
| Nocodazole (Positive Control) | 0.5 | 10.1 ± 2.2 | 15.8 ± 2.8 | 74.1 ± 6.5 |
Logical Relationship
References
- 1. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Neurite Length with Isogarciniaxanthone E
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Isogarciniaxanthone E, a natural compound isolated from Garcinia xanthochymus, has been identified as a potential enhancer of nerve growth factor (NGF)-mediated neurite outgrowth.[1] This property makes it a compound of interest for neurodegenerative disease research and drug development. These application notes provide detailed protocols for quantifying the effects of this compound on neurite length in a common neuronal cell line model, PC12.
PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for studying neuronal differentiation and neurite outgrowth.[2] Upon stimulation with Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, extending neurites.[2] The protocols outlined below describe how to culture PC12 cells, treat them with this compound in the presence of NGF, and subsequently quantify neurite length using established imaging and analysis techniques.
Data Presentation
The following table summarizes the experimental parameters for investigating the effect of this compound on NGF-mediated neurite outgrowth in PC12D cells.
| Parameter | Condition | Description | Reference |
| Cell Line | PC12D | A subclone of PC12 cells responsive to NGF. | [1] |
| Compound | This compound | Enhancer of neurite outgrowth. | [1] |
| Nerve Growth Factor (NGF) | Inducer of neurite outgrowth. | [1][2] | |
| This compound Concentrations | 1 µM, 3 µM | Effective concentrations for enhancing neurite outgrowth. | [1] |
| NGF Concentration | 2 ng/mL | Sub-optimal concentration of NGF to observe enhancement. | [1] |
| Incubation Time | 48 hours | Duration of treatment to allow for neurite extension. | [1] |
| Primary Endpoint | Neurite Length | Quantitative measure of neuronal differentiation. |
Experimental Protocols
Protocol 1: PC12 Cell Culture and Plating
This protocol describes the basic maintenance of PC12 cells and preparation for neurite outgrowth experiments.
Materials:
-
PC12 cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Collagen Type IV-coated culture plates (e.g., 24-well plates)
-
37°C, 5% CO2 incubator
Procedure:
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Plating for Experiment: Resuspend the cell pellet in a low-serum medium (e.g., DMEM with 1% HS). Count the cells and plate them on collagen-coated plates at a density that allows for individual cell morphology to be observed after differentiation (e.g., 1 x 10^4 cells/well in a 24-well plate).
-
Adhesion: Allow cells to adhere to the plate for 24 hours in the incubator before treatment.
Protocol 2: Treatment with this compound and NGF
This protocol details the treatment of PC12 cells to induce and enhance neurite outgrowth.
Materials:
-
Plated PC12 cells (from Protocol 1)
-
This compound stock solution (in DMSO)
-
NGF stock solution (in sterile PBS or water with BSA)
-
Low-serum culture medium (DMEM with 1% HS)
Procedure:
-
Prepare Treatment Media: Prepare the treatment media by diluting this compound and NGF to their final concentrations in the low-serum medium. Include appropriate controls:
-
Vehicle control (medium with DMSO)
-
NGF alone (2 ng/mL)
-
This compound alone (1 µM and 3 µM)
-
This compound (1 µM and 3 µM) + NGF (2 ng/mL)
-
-
Cell Treatment: Carefully aspirate the medium from the adhered PC12 cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2 to allow for neurite outgrowth.
Protocol 3: Quantification of Neurite Length
This protocol describes two common methods for quantifying neurite length: manual tracing and a stereological approach.
Materials:
-
Treated PC12 cells (from Protocol 2)
-
Inverted microscope with a camera
-
For immunofluorescence (optional):
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
Procedure A: Manual Neurite Tracing using ImageJ
-
Image Acquisition: Acquire images of the cells using an inverted microscope. Capture multiple random fields of view for each treatment condition to ensure a representative sample. Brightfield or phase-contrast microscopy is sufficient for live cells.[2] For fixed and stained cells, use a fluorescence microscope.
-
ImageJ Analysis:
-
Open the acquired images in ImageJ.
-
Set the scale of the image based on the microscope calibration.
-
Use the "Freehand Line" tool to manually trace the length of all neurites for a given cell. A common definition of a neurite is a process that is at least twice the diameter of the cell body.
-
Measure the length of the traced lines using the "Measure" function.
-
Repeat this for a statistically significant number of cells in each treatment group.
-
Calculate the average neurite length per cell for each condition.
-
Procedure B: Stereological Method for Estimating Neurite Length This method is a more time-efficient alternative to manual tracing.[5]
-
Image Acquisition: Acquire images as described in Procedure A.
-
Grid Overlay: In your imaging software or ImageJ, overlay a grid of parallel lines with a known distance (d) between them onto the image.
-
Intersection Counting: Count the number of times neurites intersect with the lines of the grid (I).
-
Length Estimation: Calculate the total neurite length (L) per cell using the formula: L = (π * d / 2) * I .[5] This provides an unbiased estimate of the total neurite length.[5]
-
Data Analysis: Compare the estimated neurite lengths across the different treatment groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying this compound's effect on neurite outgrowth.
Proposed Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated xanthones with NGF-potentiating activity from Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogarciniaxanthone E: Application Notes and Protocols for Optimal Neurite Extension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available data on Isogarciniaxanthone E and its potential application in promoting neurite extension. Due to the limited specific research on this compound, this document also includes a detailed, generalized protocol for evaluating the optimal treatment duration and concentration of this compound for neurite outgrowth in a common neuronal cell line model.
Introduction
This compound is a xanthone compound that has been identified for its potential to enhance nerve growth factor (NGF)-induced neurite outgrowth. Preliminary studies suggest that this compound may act as a positive modulator of neurotrophic signaling, making it a compound of interest for neurogenesis and neuronal regeneration research. This document outlines the existing data and provides a framework for further investigation.
Data Presentation
The available quantitative data on this compound's effect on neurite extension is summarized below. This data is derived from studies on PC12D cells, a common model for neuronal differentiation.
| Compound | Concentration | Effect on Neurite Outgrowth (in the presence of 2 ng/mL NGF) | Cell Line | Reference |
| This compound | 10 µM | 24.9% increase in the proportion of neurite-bearing cells | PC12D | [1] |
| This compound | 1-10 µM | No promotion of neurite outgrowth in the absence of NGF | PC12D | [1] |
Note: The specific duration of treatment to achieve this 24.9% increase was not detailed in the available literature. The following protocol is designed to determine the optimal treatment duration.
Experimental Protocols
This section provides a detailed protocol for determining the optimal treatment duration and concentration of this compound for inducing neurite outgrowth in PC12 cells.
Objective: To determine the optimal treatment duration of this compound for maximizing neurite extension in PC12 cells.
Materials:
-
PC12 cell line
-
This compound
-
Nerve Growth Factor (NGF)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV coated culture plates/dishes
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed the PC12 cells onto collagen-coated plates at a suitable density to allow for individual cell morphology analysis (e.g., 1 x 10^4 cells/cm^2).
-
Allow cells to adhere for 24 hours before treatment.
-
-
Preparation of this compound and NGF:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NGF in sterile PBS or culture medium.
-
Further dilute the stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
-
Treatment of Cells:
-
Replace the culture medium with a low-serum medium (e.g., DMEM with 1% HS).
-
Treat cells with different concentrations of this compound (e.g., 1, 5, 10, 20 µM) in the presence of a sub-optimal concentration of NGF (e.g., 2 ng/mL).
-
Include the following control groups:
-
Vehicle control (medium with DMSO)
-
NGF alone (2 ng/mL)
-
This compound alone (at each concentration)
-
-
Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).
-
-
Immunocytochemistry for Neurite Visualization:
-
At each time point, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on slides.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. A common criterion for a neurite-bearing cell is a process that is at least twice the length of the cell body diameter.
-
Measure the length of the longest neurite for each cell and the total number of neurites per cell.
-
Calculate the percentage of neurite-bearing cells for each condition.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and time points.
-
Plot the percentage of neurite-bearing cells and average neurite length as a function of this compound concentration and treatment duration.
-
Proposed Signaling Pathway and Experimental Workflow
While the specific signaling pathway for this compound in neurite extension has not been elucidated, research on a related xanthone, euxanthone, suggests the involvement of the MAP kinase (MAPK) pathway.[2] The following diagrams illustrate a proposed signaling pathway and the experimental workflow for investigating this compound.
Caption: Proposed MAPK signaling pathway for this compound-enhanced neurite outgrowth.
Caption: Experimental workflow for assessing this compound's effect on neurite outgrowth.
Conclusion and Future Directions
The available data, although limited, suggests that this compound is a promising compound for enhancing NGF-induced neurite outgrowth. The provided protocol offers a robust framework for determining its optimal treatment duration and concentration. Future research should focus on:
-
Confirming the dose-response and time-course effects of this compound.
-
Elucidating the specific signaling pathways involved, including the potential role of the MAPK pathway.
-
Evaluating the efficacy of this compound in more complex neuronal models, such as primary neurons or 3D organoids.
-
Investigating the in vivo effects of this compound in models of neuronal injury or neurodegenerative disease.
By systematically addressing these research questions, the full therapeutic potential of this compound in the context of neuronal health and regeneration can be realized.
References
Co-treatment Protocols for Isogarciniaxanthone E and Nerve Growth Factor (NGF) in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isogarciniaxanthone E, a natural compound isolated from Garcinia xanthochymus, has been identified as a potent enhancer of Nerve Growth Factor (NGF)-mediated neurite outgrowth in PC12D cells. This synergistic activity suggests its potential as a therapeutic agent for neurodegenerative diseases and nerve injury by amplifying the neuro-regenerative effects of NGF. These application notes provide a comprehensive overview of the co-treatment protocols, summarizing the key findings and methodologies for researchers investigating the neurotrophic potential of this compound in combination with NGF.
The primary application of this co-treatment protocol is in the in vitro screening and characterization of compounds that modulate neuronal differentiation. PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a well-established model for studying neuronal development. Upon stimulation with NGF, these cells cease proliferation and extend neurites, mimicking the differentiation of sympathetic neurons. The potentiation of this effect by this compound provides a valuable tool for studying the underlying molecular mechanisms of neurite outgrowth and for the discovery of novel neurotrophic compounds.
The co-treatment of this compound and NGF has been shown to elicit a marked enhancement of neurite outgrowth compared to treatment with NGF alone. This suggests that this compound may act on signaling pathways that converge with or augment the NGF signaling cascade, leading to a more robust differentiation response. The protocols detailed below provide a framework for replicating and expanding upon these findings.
Quantitative Data Summary
The following table summarizes the quantitative data on the enhancement of NGF-mediated neurite outgrowth by this compound in PC12D cells. The data is based on the findings from Chanmahasathien et al. (2003).
| Treatment Group | Concentration of this compound | Concentration of NGF | Observation |
| Control | 0 µM | 0 ng/mL | No significant neurite outgrowth. |
| This compound alone | 10 µM | 0 ng/mL | No significant neurite outgrowth. |
| NGF alone | 2 ng/mL | - | Induction of neurite outgrowth. |
| Co-treatment | 10 µM | 2 ng/mL | Marked enhancement of neurite outgrowth. [1] |
Experimental Protocols
Protocol 1: PC12D Cell Culture and Maintenance
This protocol describes the routine culture and maintenance of PC12D cells, a subclone of PC12 cells that is highly responsive to NGF.
Materials:
-
PC12D cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Horse Serum (HS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagen Type IV coated culture flasks and plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS, 5% heat-inactivated HS, and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of PC12D cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells onto a collagen-coated T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new collagen-coated flasks.
Protocol 2: Neurite Outgrowth Assay for this compound and NGF Co-treatment
This protocol details the methodology for assessing the synergistic effect of this compound and NGF on neurite outgrowth in PC12D cells.
Materials:
-
PC12D cells
-
Collagen Type IV coated 24-well plates
-
Complete growth medium (from Protocol 1)
-
Low-serum differentiation medium (DMEM with 1% HS and 1% Penicillin-Streptomycin)
-
Nerve Growth Factor (NGF-7S from mouse submaxillary gland)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed PC12D cells into collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well in complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of NGF in sterile PBS with 0.1% Bovine Serum Albumin (BSA).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of NGF and this compound in low-serum differentiation medium. The final concentration of DMSO should not exceed 0.1% to avoid toxicity.
-
-
Cell Treatment: After 24 hours of incubation, aspirate the complete growth medium and replace it with the following treatment media:
-
Control: Low-serum differentiation medium with 0.1% DMSO.
-
This compound alone: Low-serum differentiation medium containing 10 µM this compound.
-
NGF alone: Low-serum differentiation medium containing 2 ng/mL NGF.
-
Co-treatment: Low-serum differentiation medium containing 10 µM this compound and 2 ng/mL NGF.
-
-
Incubation: Incubate the cells for 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Cell Fixation: After 48 hours, carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA to each well and incubating for 15-20 minutes at room temperature.
-
Microscopy and Quantification:
-
Wash the fixed cells three times with PBS.
-
Observe the cells under a phase-contrast microscope.
-
Capture images from at least five random fields per well.
-
A cell is considered to be neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Quantify the percentage of neurite-bearing cells by counting the total number of cells and the number of neurite-bearing cells in each captured image.
-
Calculate the average percentage of neurite-bearing cells for each treatment group.
-
Signaling Pathways and Experimental Workflows
NGF Signaling Pathway
Nerve Growth Factor (NGF) initiates its effects by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The binding of NGF to TrkA is the primary driver of neuronal survival and differentiation. This interaction leads to the dimerization and autophosphorylation of the TrkA receptor, which in turn activates several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways. These pathways ultimately lead to transcriptional changes that promote neurite outgrowth and neuronal survival. The p75NTR receptor can modulate TrkA signaling and, in some contexts, can initiate its own signaling cascades, including pathways that can lead to apoptosis.
Caption: Simplified NGF signaling pathway leading to neurite outgrowth.
Experimental Workflow for Co-treatment Analysis
The following diagram illustrates the key steps in the experimental workflow for assessing the co-treatment effects of this compound and NGF on neurite outgrowth.
Caption: Experimental workflow for co-treatment analysis.
Postulated Mechanism of this compound Action
While the precise mechanism by which this compound enhances NGF-mediated neurite outgrowth has not been fully elucidated, it is hypothesized that it may act on intracellular signaling components downstream of the TrkA receptor. Potential points of intervention include the modulation of key kinases in the MAPK or PI3K pathways, or through the regulation of gene expression of proteins involved in cytoskeletal rearrangement necessary for neurite extension.
Caption: Postulated mechanism of this compound's enhancement of NGF signaling.
References
Application Notes & Protocols: In Vitro Quantification of Isogarciniaxanthone E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarciniaxanthone E is a xanthone found in plants of the Garcinia genus. Like other xanthones, it is being investigated for a variety of potential therapeutic properties. A key aspect of this research is the ability to accurately and reliably quantify its concentration in in vitro experimental systems. This document provides detailed application notes and protocols for the analytical quantification of this compound and its application in a relevant biological assay.
Analytical Methodology: Quantification of this compound
The quantification of this compound in in vitro samples, such as cell lysates or culture medium, can be effectively achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or tandem mass spectrometry (UPLC-MS/MS). The choice of method will depend on the required sensitivity and the complexity of the sample matrix.
Protocol 1: RP-HPLC-UV Method
This protocol is suitable for relatively clean sample matrices and when high sensitivity is not a primary requirement.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
This compound analytical standard
-
HPLC-grade solvents
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution is recommended for optimal separation from matrix components. A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 254 nm, to be optimized by determining the UV maximum of this compound.
-
Injection Volume: 10-20 µL
3. Sample Preparation (from cell culture):
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
-
Protein Precipitation:
-
To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
-
Extraction:
-
Collect the supernatant.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
4. Quantification:
-
Prepare a calibration curve using the this compound analytical standard in the expected concentration range.
-
The concentration in the samples is determined by comparing the peak area with the calibration curve.
Protocol 2: UPLC-MS/MS Method
This protocol offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentrations of the analyte.
1. Instrumentation and Consumables:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound analytical standard.
-
UPLC-MS grade solvents.
2. UPLC Conditions:
-
Mobile Phase: A rapid gradient is suitable for UPLC systems. For example:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (parent ion) and at least two product ions (daughter ions) for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to achieve maximum sensitivity.
4. Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV method. The higher sensitivity of the UPLC-MS/MS method may allow for smaller sample volumes or less concentration of the final extract.
5. Data Presentation:
Quantitative data for this compound from in vitro experiments should be summarized in clear and concise tables.
| Sample ID | Treatment Group | This compound Concentration (µg/mL) | Standard Deviation |
| 1 | Control | Not Detected | N/A |
| 2 | Vehicle | Not Detected | N/A |
| 3 | This compound (1 µM) | 0.58 | 0.05 |
| 4 | This compound (5 µM) | 2.95 | 0.21 |
| 5 | This compound (10 µM) | 5.89 | 0.47 |
Table 1: Example of quantitative data for this compound in cell lysates.
Application in a Biological Context: Neurite Outgrowth Assay
This compound has been reported to enhance Nerve Growth Factor (NGF)-mediated neurite outgrowth. The following protocol describes an in vitro neurite outgrowth assay using PC12 cells, a common model for neuronal differentiation.
Experimental Protocol: Neurite Outgrowth Assay
1. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
For the assay, seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 104 cells/well.
-
Allow the cells to attach for 24 hours.
2. Treatment:
-
After attachment, replace the medium with a low-serum medium (e.g., 1% horse serum).
-
Treat the cells with a suboptimal concentration of NGF (e.g., 25 ng/mL).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the NGF-containing medium.
-
Include appropriate controls: vehicle (e.g., DMSO) and NGF alone.
-
Incubate the cells for 48-72 hours.
3. Analysis of Neurite Outgrowth:
-
After the incubation period, capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite for at least 50 cells per condition. A neurite is defined as a process that is at least twice the length of the cell body diameter.
-
Alternatively, the percentage of cells bearing neurites can be determined.
4. Intracellular Quantification of this compound:
-
At the end of the treatment period, lyse the cells and prepare the samples as described in the analytical protocols above to determine the intracellular concentration of this compound.
Visualization of a Potential Signaling Pathway
The pro-neuronal effects of this compound in the context of NGF signaling are likely mediated through the modulation of key intracellular signaling cascades. The diagram below illustrates a plausible mechanism of action.
Caption: Proposed signaling pathway for this compound's enhancement of NGF-mediated neurite outgrowth.
Experimental Workflow Visualization
The following diagram outlines the workflow for quantifying this compound in a neurite outgrowth assay.
Caption: Workflow for this compound quantification in a neurite outgrowth assay.
Troubleshooting & Optimization
Technical Support Center: Investigating the Cytotoxicity of Isogarciniaxanthone E in Neuronal Cell Lines
Introduction: Isogarciniaxanthone E is a natural compound that has been noted for its potential to enhance nerve growth factor-mediated neurite outgrowth.[1] While this suggests a neurotrophic role, its cytotoxic profile in neuronal cells is not extensively documented. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of tools to systematically evaluate the potential cytotoxicity of this compound, troubleshoot common experimental issues, and understand the underlying mechanisms should toxicity be observed.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound on neuronal cells?
A1: Currently, the primary reported effect of this compound in the scientific literature is the enhancement of neurite outgrowth in PC12D cells when co-administered with nerve growth factor (NGF).[1] There is limited specific data on its cytotoxic effects in neuronal cell lines. Therefore, it is crucial to experimentally determine its toxicity profile in the specific neuronal cell line being used for your research.
Q2: How do I determine the optimal concentration range for this compound in my experiments?
A2: To determine the optimal concentration, you should perform a dose-response study. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) and use a cell viability assay, such as the MTT or MTS assay, to identify the concentration at which a 50% reduction in cell viability (IC50) occurs.[2][3] This will help you select appropriate concentrations for subsequent mechanistic studies, distinguishing between non-toxic, sub-lethal, and lethal doses.
Q3: What are the recommended initial screening assays to assess for potential cytotoxicity?
A3: A two-pronged approach is recommended for initial screening:
-
Metabolic Activity Assay (e.g., MTT Assay): This assay measures the metabolic activity of viable cells, providing an indication of cell proliferation and viability. A decrease in metabolic activity can suggest either cytotoxicity or reduced proliferation.
-
Membrane Integrity Assay (e.g., LDH Assay): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is a direct marker of cytotoxicity and loss of membrane integrity.[4][5][6]
Q4: If I observe a decrease in cell viability, what are the next steps to determine the mechanism of cell death?
A4: If initial screening suggests cytotoxicity, the next step is to investigate the mode of cell death. Key mechanisms to explore are apoptosis and necrosis.
-
Apoptosis: This is a programmed form of cell death. It can be detected by assays such as the TUNEL assay for DNA fragmentation or by Western blotting for key apoptotic proteins like cleaved caspase-3 and cleaved PARP.[7][8][9][10][11]
-
Necrosis: This is a form of cell death resulting from acute cellular injury. It is often characterized by significant LDH release.
-
Oxidative Stress: Investigate the involvement of oxidative stress by measuring reactive oxygen species (ROS) levels and analyzing the expression of antioxidant enzymes.[12][13][14]
Troubleshooting Guides
Problem 1: My MTT assay results show a decrease in cell viability after treatment with this compound. How can I confirm this is due to cytotoxicity and not just reduced proliferation?
Answer: This is a common ambiguity with metabolic assays. To differentiate between cytotoxicity and cytostatic effects, you should concurrently perform an LDH assay.[4][15]
-
If LDH release is significantly increased along with the decreased MTT signal, it strongly indicates that the compound is causing cell death.
-
If there is no significant increase in LDH release , the compound may be inhibiting cell proliferation (a cytostatic effect) rather than killing the cells. You can further confirm this with cell counting methods (e.g., trypan blue exclusion) over a time course.
Problem 2: I see an increase in LDH release, suggesting membrane damage. How do I differentiate between necrosis and late-stage apoptosis?
Answer: Both necrosis and late-stage apoptosis can result in membrane integrity loss. To distinguish between them, you should assess for markers of apoptosis at earlier time points.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.[9][16][17] If you see positive TUNEL staining before significant LDH release, it suggests an apoptotic mechanism.
-
Caspase Activation: Use Western blotting to check for the cleavage of initiator caspases (e.g., caspase-9 for the intrinsic pathway, caspase-8 for the extrinsic pathway) and executioner caspases (e.g., caspase-3).[7][18] Activation of these caspases is a key indicator of apoptosis.
Problem 3: My Western blot for cleaved caspase-3 is negative, but the cells are clearly dying. What other cell death pathways could be involved?
Answer: If caspase-3 is not activated, consider the following possibilities:
-
Caspase-Independent Apoptosis: Some forms of apoptosis can occur without the involvement of caspase-3. Investigate other markers such as the release of cytochrome c from the mitochondria.[18][19]
-
Necroptosis: This is a programmed form of necrosis. You can investigate this pathway by checking for the activation of key proteins like RIPK1 and MLKL via Western blot.
-
Autophagy-related Cell Death: In some cases, excessive autophagy can lead to cell death. This can be investigated by monitoring the levels of autophagy markers like LC3-II.[20]
Problem 4: I suspect oxidative stress is a contributing factor to the observed cytotoxicity. What markers should I look for?
Answer: To investigate the role of oxidative stress, you can measure:
-
Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to measure intracellular ROS levels.[13]
-
Antioxidant Enzyme Expression: Use Western blotting to analyze the expression levels of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase. A change in their expression can indicate a cellular response to oxidative stress.[12]
-
Protein Nitration: Increased levels of nitrated proteins, detectable by Western blot, can also be an indicator of oxidative damage.[12]
Quantitative Data Summary
As there is no publicly available data on the IC50 values of this compound in neuronal cell lines, the following table is provided as a template for presenting such data. Researchers should populate this table with their own experimental results.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) [Illustrative] |
| SH-SY5Y (human neuroblastoma) | MTT | 24 | 45.2 |
| SH-SY5Y (human neuroblastoma) | LDH | 24 | 62.8 |
| PC12 (rat pheochromocytoma) | MTT | 48 | 33.5 |
| Primary Cortical Neurons | MTT | 72 | 15.7 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[21][22]
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[4][6][15][23]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[8][9][10][16][17]
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.25% Triton X-100 in PBS.[16][17]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9]
-
Staining: If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst to visualize all cells.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei.
Western Blotting for Apoptosis and Oxidative Stress Markers
Western blotting allows for the detection and quantification of specific proteins involved in cell death pathways.[7][11][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., cleaved caspase-3, PARP, SOD, Catalase) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Caption: Troubleshooting decision tree for interpreting initial results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. TUNEL assay - Wikipedia [en.wikipedia.org]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Geissoschizine Methyl Ether Protects Oxidative Stress-mediated Cytotoxicity in Neurons through the ‘Neuronal Warburg Effect’ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. biotech.illinois.edu [biotech.illinois.edu]
- 19. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. 4.1.5. Cell Viability Assessment—MTT Assay [bio-protocol.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cellbiologics.com [cellbiologics.com]
Technical Support Center: Isogarciniaxanthone E Neurite Outgrowth Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in neurite outgrowth assays involving Isogarciniaxanthone E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect neurite outgrowth?
A1: this compound is a natural product found in Garcinia xanthochymus.[1] It has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells.[1] Xanthones, in general, from the Garcinia species have demonstrated neuroprotective effects.[2][3][4][5]
Q2: What is a typical effective concentration of this compound?
A2: In PC12D cells, this compound has been observed to enhance NGF-mediated neurite outgrowth at concentrations of 1 and 3 µM when incubated for 48 hours in the presence of 2 ng/ml NGF.[1]
Q3: What cell lines are commonly used for neurite outgrowth assays?
A3: Commonly used cell lines include PC12, a rat pheochromocytoma line that differentiates in response to NGF[6], SH-SY5Y human neuroblastoma cells[7], and primary neurons, such as those from dorsal root ganglia (DRG).[8] Human induced pluripotent stem cell (iPSC)-derived neurons are also increasingly used.[9][10][11]
Q4: What are the key parameters to quantify in a neurite outgrowth assay?
A4: Key parameters include total neurite length, the number of neurites per cell, the length of the longest neurite, and the number of branch points.[9][11] These are typically measured using high-content imaging and analysis software.[9][12]
Q5: How can I minimize variability in my neurite outgrowth assays?
A5: Minimizing variability requires careful control over experimental conditions. Key factors include consistent cell seeding density, serum concentration, temperature, and CO2 levels.[13] Using automated liquid handling can also reduce well-to-well variations.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Use a reverse pipetting technique. Consider optimizing cell density for your specific plate format (e.g., 10,000 cells/well for a 96-well plate).[9][13] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent compound concentration. | Ensure thorough mixing of this compound stock solutions and serial dilutions. Use calibrated pipettes. | |
| No or Poor Neurite Outgrowth | Sub-optimal NGF concentration. | The effect of this compound is NGF-mediated.[1] Titrate NGF to find the optimal concentration for your cell line (a common starting point is 50 ng/mL).[14] |
| Cell health issues. | Ensure high cell viability (>80%) before seeding.[9] Check for signs of contamination. Use appropriate serum concentrations, as very low levels can impair viability.[13] | |
| Inappropriate substrate coating. | Ensure plates are evenly coated with an appropriate substrate like laminin or poly-L-ornithine to promote neuronal attachment and growth.[10][15] | |
| Cell Clumping | Cell seeding density is too high. | Reduce the number of cells seeded per well. |
| Cells were not properly dissociated. | Ensure single-cell suspension after trypsinization by gentle pipetting. | |
| Inconsistent Staining | Uneven fixation or permeabilization. | Ensure cells are completely submerged in fixative and permeabilization buffers for a consistent amount of time. |
| Antibody concentration is not optimal. | Titrate primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| This compound Concentration | 1 - 3 µM | PC12D | Enhances NGF-mediated neurite outgrowth.[1] |
| NGF Concentration | 2 ng/mL | PC12D | Used in conjunction with this compound.[1] |
| Incubation Time | 48 hours | PC12D | For treatment with this compound and NGF.[1] |
| Typical Seeding Density (96-well plate) | ~10,000 cells/well | General | Should be optimized for the specific cell line.[9][13] |
| Typical Seeding Density (384-well plate) | 2,000 - 2,500 cells/well | General | Should be optimized for the specific cell line.[9] |
Experimental Protocols
General Neurite Outgrowth Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture neuronal cells to 70-80% confluency.[13]
-
Harvest cells and perform a cell count to ensure viability is above 80%.[9]
-
Dilute cells to the desired seeding density in pre-warmed culture medium.
-
Seed cells into a laminin-coated 96-well plate.[10]
-
Allow cells to adhere for at least 3 hours, or overnight, in a humidified incubator at 37°C and 5% CO2.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium containing the optimal concentration of NGF.
-
Carefully remove the seeding medium from the cells and replace it with the compound-containing medium.
-
Include appropriate controls: vehicle control (e.g., DMSO), NGF-only control, and a positive control for neurite outgrowth inhibition (e.g., nocodazole).[10]
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.[10]
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Stain for a neuronal marker, such as β-III tubulin, using a primary antibody followed by a fluorescently labeled secondary antibody.[16] A nuclear counterstain (e.g., DAPI) is also recommended.[11]
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze images using software to quantify neurite length, number, and branching.[12]
-
Visualizations
A generalized workflow for an this compound neurite outgrowth assay.
A troubleshooting decision tree for common issues in neurite outgrowth assays.
A putative signaling pathway for this compound-enhanced neurite outgrowth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease - ProQuest [proquest.com]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Mangosteen Pericarp and Its Bioactive Xanthones: Potential Therapeutic Value in Alzheimer’s Disease, Parkinson’s Disease, and Depression with Pharmacokinetic and Safety Profiles [mdpi.com]
- 6. Nerve-growth-factor-dependent neurite outgrowth assay; a research model for chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. criver.com [criver.com]
- 12. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 13. sartorius.com [sartorius.com]
- 14. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
Technical Support Center: Isogarciniaxanthone E In Vitro Studies
This technical support center provides guidance and answers frequently asked questions regarding the potential in vitro off-target effects of Isogarciniaxanthone E. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known in vitro bioactivity of this compound?
This compound is a natural product isolated from Garcinia xanthochymus. Its primary reported in vitro bioactivity is the enhancement of nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells[1][2].
Q2: Are there any known specific off-target effects of this compound from broad panel screenings (e.g., kinase or receptor panels)?
Currently, there is no publicly available data from broad in vitro screening panels (e.g., kinase, receptor, or enzyme panels) to define a specific off-target profile for this compound.
Q3: What are the potential off-target effects that I should be aware of when working with this compound?
Based on studies of structurally related xanthones from the Garcinia genus, a potential off-target effect to consider is cytotoxicity against various cell lines. For example, Garcinone E, a related xanthone, has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, including hepatocellular carcinoma, gastric cancer, and lung cancer cell lines.
Q4: Could this compound exhibit cytotoxic effects in my cell line of interest?
Yes, it is possible. Given the cytotoxic potential of related xanthones, it is recommended to perform a dose-response cytotoxicity assay in your specific cell line to determine the concentration range where this compound is non-toxic before proceeding with functional assays.
Q5: What are the general biological activities of xanthones from the Garcinia genus?
Xanthones derived from Garcinia species are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, antioxidant, and anti-inflammatory properties[3]. This broad bioactivity suggests that this compound could potentially interact with multiple cellular pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell death or reduced cell viability in my experiment. | The concentration of this compound used may be cytotoxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of this compound in your cell line. Use concentrations well below the IC50 for your functional experiments. |
| Inconsistent or unexpected results in signaling pathway studies. | This compound may have off-target effects on kinases or other signaling molecules in the pathway you are studying. | As there is no public kinase screening data, consider performing a western blot analysis for key phosphorylated proteins in your pathway of interest to see if this compound alters their activation status. |
| Difficulty in observing the expected neurite outgrowth enhancement. | The concentration of this compound may be suboptimal, or the cells may be sensitive to its cytotoxic effects at higher concentrations. The NGF concentration may also need optimization. | Perform a matrix titration of both this compound and NGF to find the optimal concentrations for neurite outgrowth enhancement in your specific PC12 cell subclone. Ensure to include a vehicle control. |
Quantitative Data Summary
While specific off-target interaction data for this compound is not available, the following table summarizes the known bioactivity and provides context from a related compound.
Table 1: Bioactivity of this compound and a Related Xanthone
| Compound | Assay | Cell Line | Result |
| This compound | Neurite Outgrowth Enhancement | PC12D | Enhances neurite outgrowth at 1 and 3 µM in the presence of 2 ng/mL NGF[1] |
| Garcinone E | Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | Potent cytotoxic effect on hepatocellular carcinoma, gastric cancer, and lung cancer cell lines. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxic potential of this compound in a cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Neurite Outgrowth Assay in PC12D Cells
This protocol is based on the reported bioactivity of this compound.
-
Cell Seeding: Seed PC12D cells on collagen-coated plates at a low density to allow for neurite extension.
-
Compound and NGF Preparation: Prepare solutions of this compound and NGF in serum-free or low-serum medium.
-
Treatment: Treat the cells with a combination of NGF (e.g., 2 ng/mL) and different concentrations of this compound (e.g., 0.1, 1, 3, 10 µM). Include controls for untreated cells, cells treated with NGF alone, and cells treated with this compound alone.
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth. A common method is to count the percentage of cells with neurites longer than the cell body diameter. At least 100 cells should be counted per condition.
Visualizations
Experimental Workflow for Assessing Potential Off-Target Cytotoxicity
Caption: Workflow for determining the cytotoxic IC50 of this compound.
References
stability of Isogarciniaxanthone E in cell culture incubator conditions
Welcome to the technical support center for Isogarciniaxanthone E. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the use of this compound in cell culture experiments, with a specific focus on its stability under standard incubator conditions (37°C, 5% CO₂).
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my this compound stock solution in cell culture medium. What could be the cause and how can I prevent it?
A1: Precipitation of experimental compounds in aqueous cell culture media is a common issue, often stemming from several factors:
-
Solvent Shock: this compound, like many organic compounds, is likely dissolved in a non-aqueous solvent such as DMSO to create a high-concentration stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]
-
Exceeding Solubility Limit: Every compound has a finite solubility in a given medium. The concentration you are trying to achieve may exceed the solubility limit of this compound in your specific cell culture medium.
-
Media Components: Interactions with components in the culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes lead to precipitation.[2]
-
Temperature and pH: Changes in temperature (e.g., moving from room temperature to 37°C) and pH shifts in the medium due to cellular metabolism can also affect compound solubility.[1][2]
Troubleshooting Tips:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.
-
Step-wise dilution: Instead of a single large dilution, perform serial dilutions of your stock in the medium.
-
Vortexing during dilution: Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations.[1]
-
Solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) as low as possible, typically below 0.5%, to minimize its effects on both compound solubility and cell health.[1]
Q2: My experimental results with this compound are inconsistent. Could this be related to its stability?
A2: Yes, inconsistent experimental results are a strong indicator of compound instability.[3] If this compound degrades in the cell culture medium over the course of your experiment, the effective concentration of the active compound will decrease, leading to variable outcomes. Degradation can be influenced by:
-
Temperature: Incubation at 37°C can accelerate the chemical degradation of thermally sensitive compounds.[3]
-
pH: The pH of the culture medium can influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[3]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[3]
-
Reactive Components in Media: Components in the media, such as enzymes from serum, can metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[3]
To confirm if instability is the issue, it is recommended to perform a stability study under your specific experimental conditions.
Q3: How can I determine the stability of this compound in my cell culture setup?
A3: You can assess the stability of this compound by incubating it in your complete cell culture medium (including serum and other supplements) under standard incubator conditions (37°C, 5% CO₂) for the duration of your experiment. At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), you can collect aliquots of the medium and analyze the concentration of the parent compound. A decrease in concentration over time indicates instability.[3] Common analytical methods for this include High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium and conditions.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the Medium: Add the this compound stock solution to pre-warmed complete cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is consistent with your experiments (e.g., <0.5%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the spiked medium into sterile tubes or wells for each time point. Place these samples in a cell culture incubator at 37°C and 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0h, 2h, 6h, 12h, 24h, 48h, 72h), remove one aliquot from the incubator. The 0h sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0h sample.
Workflow for Stability Assessment
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner. Below are template tables for presenting your findings.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 6 | 9.5 | 95% |
| 12 | 9.1 | 91% |
| 24 | 8.5 | 85% |
| 48 | 7.2 | 72% |
| 72 | 5.9 | 59% |
Table 2: Half-life of this compound under Incubator Conditions
| Parameter | Value |
| Half-life (t½) in hours | [Calculated Value] |
| Degradation Rate Constant (k) | [Calculated Value] |
Signaling Pathway
This compound has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth.[5][6] While the specific molecular targets of this compound in this process are not fully elucidated, it likely modulates key signaling cascades downstream of the NGF receptor, TrkA. The diagram below illustrates a simplified, putative signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathway of NGF-induced neurite outgrowth in PC12 cells [pfocr.wikipathways.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NGF and Isogarciniaxanthone E Synergy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the synergistic effects of Nerve Growth Factor (NGF) and Isogarciniaxanthone E on neuronal differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the reported synergistic effect between NGF and this compound?
A1: this compound has been shown to enhance NGF-mediated neurite outgrowth in PC12D cells. This suggests a synergistic interaction where this compound potentiates the neurodifferentiative effects of NGF.
Q2: What are the recommended starting concentrations for NGF and this compound in a synergy experiment?
A2: Based on available in vitro data, a starting point for this compound is in the range of 1-3 µM. For NGF, a suboptimal concentration that allows for the observation of a synergistic enhancement is recommended, such as 2 ng/mL. For robust and sustained differentiation of PC12 cells, an optimal NGF concentration is reported to be 50 ng/mL.[1] It is crucial to perform a dose-response curve for both compounds to determine the optimal concentrations for your specific experimental setup.
Q3: Which cell line is suitable for studying the synergy between NGF and this compound?
A3: The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a well-established model for studying neuronal differentiation in response to NGF.[2][3] PC12D cells, a subclone of the PC12 line, have been specifically used in studies demonstrating the synergistic effect of this compound and NGF.
Q4: What are the key signaling pathways activated by NGF that might be modulated by this compound?
A4: NGF primarily activates the TrkA receptor, leading to the initiation of downstream signaling cascades crucial for neuronal differentiation and survival. The two major pathways are:
-
MAPK/ERK Pathway: This pathway is essential for promoting neurite outgrowth and the expression of neuronal markers.[4][5][6]
-
PI3K/Akt Pathway: This pathway is critical for promoting neuronal survival and growth.[6][7][8][9]
Given the antioxidant properties of xanthones, this compound may also interact with the Nrf2/HO-1 pathway , which plays a role in cellular defense against oxidative stress and has been implicated in neuronal differentiation.[10][11]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor or no neurite outgrowth in the presence of NGF and this compound. | 1. Suboptimal concentration of NGF or this compound.2. Inactive NGF.3. Incorrect cell density.4. Poor cell adhesion. | 1. Perform a dose-response experiment for both compounds to identify optimal synergistic concentrations.2. Ensure NGF is properly reconstituted, aliquoted, and stored to maintain its bioactivity. Reconstituting in a carrier protein solution like 0.1% BSA can improve stability.[12]3. Plate PC12 cells at a low density (e.g., 2x10³ cells/cm²) to allow space for neurite extension.[13]4. Ensure culture plates are adequately coated with an appropriate substrate such as collagen type I or IV, or poly-L-lysine.[12][14] |
| High levels of cell death after treatment. | 1. Cytotoxicity of this compound at the tested concentration.2. Serum starvation stress.3. Contamination of cell culture. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for this compound.2. Use a low-serum medium (e.g., 1% horse serum) instead of a completely serum-free medium during differentiation to improve cell viability.[12]3. Regularly check for signs of contamination (e.g., cloudy medium, changes in pH) and practice sterile cell culture techniques. |
| High variability in neurite outgrowth between experiments. | 1. Inconsistent cell passage number.2. Variability in coating thickness.3. Inconsistent timing of media changes and compound addition. | 1. Use PC12 cells within a consistent and low passage number range, as differentiation capacity can change over time.2. Standardize the coating protocol to ensure a uniform substrate layer across all experiments.3. Maintain a strict schedule for media changes and the addition of NGF and this compound. |
| Cells are detaching from the culture plate after differentiation. | 1. Inadequate coating of the culture surface.2. Harsh washing steps during staining procedures. | 1. Optimize the concentration and incubation time of the coating solution (e.g., collagen, poly-L-lysine).2. Be gentle during washing steps. Use a multichannel pipette to add and remove solutions slowly from the side of the wells. |
Data Presentation
Table 1: Recommended Concentration Ranges for Synergy Experiments
| Compound | Cell Line | Reported Effective Concentration | Recommended Starting Concentration for Synergy |
| This compound | PC12D | 1-3 µM | 0.5 - 5 µM (perform dose-response) |
| Nerve Growth Factor (NGF) | PC12 | 2 ng/mL (for synergy) | 2 ng/mL |
| 50 ng/mL (for sustained differentiation)[1] | |||
| 25-100 ng/mL (general range)[2][13] |
Experimental Protocols
Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assay
1. Coating of Culture Plates:
- Aseptically coat the surface of 6-well or 24-well tissue culture plates with a solution of 50 µg/mL rat tail collagen type I in 0.02 N acetic acid.
- Incubate the plates at 37°C for at least 1 hour (or overnight at 4°C).
- Before use, aspirate the collagen solution and rinse the wells twice with sterile phosphate-buffered saline (PBS).
2. Cell Seeding:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
- Harvest the cells and plate them onto the collagen-coated plates at a density of 1 x 10⁴ cells/cm².
- Allow the cells to attach for 24 hours in a 37°C, 5% CO₂ incubator.
3. Differentiation Induction:
- After 24 hours, replace the culture medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum).
- Add NGF and/or this compound to the desired final concentrations. Include appropriate controls (vehicle only, NGF alone, this compound alone).
- Incubate the cells for 48-72 hours. Change the medium with fresh compounds every 48 hours for longer-term experiments.
4. Neurite Outgrowth Assessment:
- After the incubation period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
- Capture images using a fluorescence microscope.
- Quantify neurite outgrowth using image analysis software. A common metric is to measure the percentage of cells with at least one neurite longer than the cell body diameter.
Mandatory Visualizations
Caption: Experimental workflow for assessing neurite outgrowth in PC12 cells.
Caption: Putative synergistic signaling pathways of NGF and this compound.
References
- 1. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of Neurite Outgrowth Using Autologous NGF Bound at the Surface of a Fibrous Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nerve Growth Factor Activates Extracellular Signal-Regulated Kinase and p38 Mitogen-Activated Protein Kinase Pathways To Stimulate CREB Serine 133 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bioenergetic Requirements and Spatiotemporal Profile of Nerve Growth Factor Induced PI3K-Akt Signaling Along Sensory Axons [frontiersin.org]
- 10. Nrf2 promotes neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low efficacy of Isogarciniaxanthone E in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Isogarciniaxanthone E in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure experimental success.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Observed Efficacy in Neurite Outgrowth Assays
-
Question: I am not observing the expected enhancement of NGF-mediated neurite outgrowth in my PC12 cells after treatment with this compound. What could be the problem?
-
Possible Causes and Solutions:
-
Suboptimal Compound Concentration: The reported effective concentrations of this compound for enhancing NGF-mediated neurite outgrowth are 1 µM and 3 µM.[1] A full dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect NGF Concentration: this compound enhances NGF-mediated effects. Ensure you are using a suboptimal concentration of NGF that allows for the detection of an enhancing effect. If the NGF concentration is too high, the maximal neurite outgrowth may already be achieved, masking the effect of this compound.
-
Inadequate Incubation Time: The reported incubation time for observing the effect is 48 hours.[1] Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Compound Instability: Xanthones can be unstable in cell culture media.[2] Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Health and Passage Number: Ensure your PC12 cells are healthy, have a low passage number, and are responsive to NGF. High passage numbers can lead to a loss of differentiation potential.
-
Solvent (DMSO) Concentration: High concentrations of DMSO can be toxic to cells and inhibit neurite outgrowth. The final DMSO concentration in your culture medium should typically be below 0.5%, and a vehicle control (medium with the same DMSO concentration) should always be included.
-
Issue 2: Compound Precipitation in Culture Medium
-
Question: I noticed that this compound precipitates when I add it to my cell culture medium. How can I prevent this?
-
Possible Causes and Solutions:
-
Poor Aqueous Solubility: this compound, like many xanthones, likely has low aqueous solubility.
-
Improper Dilution Technique: To avoid precipitation, perform serial dilutions of your DMSO stock solution in your cell culture medium. Add the diluted compound dropwise to the medium while gently swirling. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium.
-
Final Concentration Too High: If the compound precipitates even with proper dilution, you may be exceeding its solubility limit in the final culture medium. Consider using a lower final concentration or exploring the use of a solubilizing agent (with appropriate controls).
-
Issue 3: High Background or Artifacts in Imaging-Based Assays
-
Question: My automated microscopy analysis of neurite outgrowth is giving inconsistent results with high background. Could this compound be interfering with the assay?
-
Possible Causes and Solutions:
-
Compound Autoflorescence: Some natural products can be autofluorescent, which can interfere with fluorescence-based imaging. Check for autofluorescence of this compound at the excitation and emission wavelengths of your fluorescent dyes. If significant, consider using different fluorescent probes or label-free imaging techniques.
-
Cell Toxicity: At higher concentrations, this compound might be cytotoxic, leading to cell rounding and detachment, which can be misinterpreted by automated analysis software as a lack of neurites. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.
-
Assay Artifacts: Natural products can sometimes act as Pan-Assay Interference Compounds (PAINS) by various mechanisms, including aggregation.[3] If you suspect assay interference, consider orthogonal assays to validate your findings.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the known mechanism of action for this compound?
-
A1: The primary reported biological activity of this compound is the enhancement of nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells.[1] The exact molecular target and downstream signaling mechanism have not been fully elucidated, but it is likely to modulate components of the NGF signaling pathway.
-
-
Q2: How should I prepare and store a stock solution of this compound?
-
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Q3: What are the expected effective concentrations of this compound?
-
A3: In NGF-mediated neurite outgrowth assays in PC12D cells, concentrations of 1 µM and 3 µM have been shown to be effective.[1] However, the optimal concentration can vary depending on the cell line and experimental setup. It is always recommended to perform a dose-response study.
-
-
Q4: Can this compound be used in other cell lines or for other applications?
-
A4: While the primary reported activity is related to neurite outgrowth, other xanthones have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[2][4] Exploring its effects in other cancer cell lines or inflammatory models could be a potential area of research, but would require initial screening and validation.
-
Quantitative Data Summary
The following table summarizes the limited available quantitative data for this compound. Please note that comprehensive data across multiple cell lines is not yet published.
| Parameter | Cell Line | Value | Reference |
| Effective Concentration | PC12D | 1 µM | [1] |
| (Enhancement of NGF-mediated neurite outgrowth) | 3 µM | [1] | |
| Incubation Time | PC12D | 48 hours | [1] |
Experimental Protocols
Key Experiment: NGF-Mediated Neurite Outgrowth Assay in PC12 Cells
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth.
-
Cell Seeding:
-
Coat 24-well plates with a suitable substrate (e.g., Poly-D-Lysine or Collagen Type IV).
-
Seed PC12 cells at a density that allows for individual cell morphology analysis after the treatment period (e.g., 1-2 x 10^4 cells/well).
-
Allow cells to attach for 24 hours in complete growth medium.
-
-
Compound and NGF Treatment:
-
Prepare a serial dilution of this compound in low-serum medium (e.g., 1% horse serum) from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a suboptimal concentration of NGF (e.g., 2 ng/mL) in low-serum medium.
-
Aspirate the growth medium from the cells and replace it with the treatment media containing:
-
Vehicle control (low-serum medium + DMSO)
-
NGF alone
-
This compound alone (at various concentrations)
-
NGF + this compound (at various concentrations)
-
-
Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Fixation and Staining:
-
Gently aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Common metrics include the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. A neurite is often defined as a process that is at least twice the length of the cell body diameter.
-
Visualizations
Caption: Experimental workflow for the neurite outgrowth assay.
Caption: Postulated NGF signaling pathway enhancement.
Caption: Troubleshooting logic for low efficacy.
References
- 1. Identification of the mechanisms regulating the differential activation of the mapk cascade by epidermal growth factor and nerve growth factor in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NGF induces transient but not sustained activation of ERK in PC12 mutant cells incapable of differentiating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve Growth Factor Activates Extracellular Signal-Regulated Kinase and p38 Mitogen-Activated Protein Kinase Pathways To Stimulate CREB Serine 133 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
impact of serum concentration on Isogarciniaxanthone E bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isogarciniaxanthone E in bioactivity assays, with a specific focus on the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known bioactivity of this compound?
A1: this compound is a natural product isolated from Garcinia xanthochymus. Its primary reported bioactivity is the enhancement of nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells.[1] This suggests a potential role in promoting neuronal differentiation and regeneration.
Q2: How does serum in cell culture media affect the bioactivity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule compounds, like xanthones, can bind to serum proteins. This binding is a reversible equilibrium between the free compound and the protein-bound compound. According to the "free drug hypothesis," only the unbound (free) fraction of a compound is available to interact with its cellular target and exert a biological effect.[2] Therefore, high concentrations of serum can sequester this compound, reducing its effective concentration and potentially leading to an underestimation of its bioactivity.
Q3: What are the primary serum proteins that can bind to this compound?
A3: The primary serum proteins responsible for binding drugs and other small molecules are albumin and α1-acid glycoprotein (AAG).[3] Given that xanthones are generally hydrophobic molecules, they are likely to bind to the hydrophobic pockets within these proteins.
Q4: Should I run my this compound experiments in serum-free or serum-containing media?
A4: The choice between serum-free and serum-containing media depends on your experimental goals.
-
For initial screening and mechanistic studies: Using serum-free or low-serum conditions is often preferred to minimize the confounding effects of protein binding and obtain a more accurate assessment of this compound's intrinsic activity.
-
For experiments aiming to mimic physiological conditions: Utilizing serum may be more relevant. However, it is crucial to be aware of the potential for protein binding and to carefully control the serum concentration across experiments.
Q5: How can I determine the extent to which this compound binds to serum proteins?
A5: Several biophysical techniques can be used to quantify the binding of small molecules to serum proteins. These include equilibrium dialysis, ultrafiltration, high-performance affinity chromatography (HPAC), and fluorescence spectroscopy.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected neurite outgrowth with this compound treatment. | Serum protein binding: High concentrations of serum in the culture medium may be binding to this compound, reducing its free concentration and thus its bioactivity. | 1. Reduce Serum Concentration: Gradually decrease the serum percentage in your culture medium (e.g., from 10% to 5%, 2%, 1%, or serum-free). Observe if the bioactivity of this compound increases. Be mindful that prolonged serum starvation can affect cell viability.[7] 2. Use Purified Albumin: As an alternative to whole serum, you can supplement your serum-free medium with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) to have a more controlled system for studying protein binding effects. |
| High variability in results between experimental batches. | Serum Lot-to-Lot Variability: Different lots of serum can have varying concentrations of proteins and other components, leading to inconsistent binding of this compound. | 1. Test and Reserve a Single Serum Lot: Once you find a serum lot that gives consistent results, purchase a large quantity of that specific lot to use for the entire set of experiments. 2. Qualify New Serum Lots: Before using a new lot of serum, perform a pilot experiment to ensure it yields results comparable to your previous lot. |
| This compound appears to be cytotoxic at concentrations reported to be non-toxic. | Increased Free Concentration in Low-Serum Media: If you have switched to a lower serum concentration, the amount of free, unbound this compound will be higher. This could lead to cytotoxic effects at total concentrations that were safe in high-serum conditions. | 1. Perform a Dose-Response Curve: Re-evaluate the dose-response of this compound in your low-serum or serum-free conditions to determine the new optimal and non-toxic concentration range. |
| Difficulty in dissolving this compound in aqueous media. | Hydrophobicity of Xanthones: this compound, like many xanthones, is a hydrophobic molecule with limited aqueous solubility. | 1. Use an Appropriate Solvent: Dissolve this compound in a small amount of a biocompatible organic solvent like DMSO before diluting it in your culture medium. Ensure the final concentration of the solvent in the medium is low (typically <0.1%) and does not affect cell viability or differentiation. |
Quantitative Data on Xanthone-Serum Protein Binding
| Compound | Protein | Binding Constant (Ka) [L·mol⁻¹] | Binding Sites (n) | Thermodynamic Parameters | Reference |
| α-Mangostin | Human Serum Albumin (HSA) | 6.4832 x 10⁵ (at 298 K) | ~1 | ΔH < 0, ΔS > 0 (indicating hydrophobic and electrostatic interactions) | [8] |
| α-Mangostin | Human Serum Albumin (HSA) | 7.8619 x 10⁵ (at 310 K) | ~1 | As above | [8] |
Note: This data is for α-mangostin, a structurally related xanthone, and is provided for illustrative purposes. The binding affinity of this compound may differ.
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is a general guideline for assessing the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Complete growth medium: RPMI-1640 supplemented with 10% horse serum (HS) and 5% fetal bovine serum (FBS)
-
Differentiation medium: RPMI-1640 supplemented with a lower concentration of serum (e.g., 1% HS)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen IV-coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in complete growth medium on collagen IV-coated plates.
-
Harvest the cells and seed them into new collagen IV-coated plates at an appropriate density for neurite outgrowth observation (e.g., 1 x 10⁴ cells/well in a 24-well plate).
-
Allow the cells to attach for 24 hours.
-
-
Differentiation and Treatment:
-
After 24 hours, replace the complete growth medium with differentiation medium containing a suboptimal concentration of NGF (e.g., 2 ng/mL). This concentration should be determined in preliminary experiments to be one that induces minimal neurite outgrowth on its own.
-
Add this compound at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (optimal concentration of NGF).
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Neurite Outgrowth:
-
Capture images of multiple random fields for each treatment condition using a phase-contrast or fluorescence microscope.
-
A cell is considered to have a neurite if it possesses a process that is at least twice the length of the cell body diameter.
-
Quantify the percentage of neurite-bearing cells or measure the average neurite length using image analysis software.
-
-
Data Analysis:
-
Compare the neurite outgrowth in this compound-treated groups to the vehicle control and the NGF-only group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
NGF Signaling Pathway
This compound is reported to enhance NGF-mediated neurite outgrowth. This process is initiated by the binding of NGF to its high-affinity receptor, TrkA. This binding triggers the dimerization and autophosphorylation of the receptor, leading to the activation of several downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and differentiation.
Caption: Simplified NGF signaling pathway leading to neurite outgrowth.
Experimental Workflow: Troubleshooting Serum Effects
The following diagram illustrates a logical workflow for troubleshooting experiments where serum concentration is a suspected variable affecting this compound's bioactivity.
Caption: Workflow for troubleshooting serum effects on bioactivity.
References
- 1. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding studies of synthetic cathinones to human serum albumin by high-performance affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher percentage of horse serum in culture media blocks attachment of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF - PMC [pmc.ncbi.nlm.nih.gov]
preventing photodegradation of Isogarciniaxanthone E during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of Isogarciniaxanthone E during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
A1: this compound is a type of xanthone, a class of organic compounds naturally found in some plants. It is of interest to researchers for its potential biological activities. Photodegradation is the alteration of a substance by light, which can lead to a loss of the compound's activity, the formation of unknown byproducts with different (and potentially toxic) effects, and consequently, to unreliable and irreproducible experimental results.
Q2: What are the initial signs that my this compound solution might be degrading?
A2: Visual cues can be the first indicator. A change in the color or clarity of your solution, or the formation of precipitates, can suggest degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to employ analytical methods to assess the stability of your compound.
Q3: How can I minimize light exposure during my experiments?
A3: To minimize light exposure, you can take several practical steps:
-
Work in a dimly lit room or use a darkroom for sensitive procedures.
-
Use amber-colored glassware or wrap your containers (e.g., tubes, flasks) in aluminum foil.[1][2]
-
Store stock solutions and experimental samples in the dark, preferably at low temperatures as recommended for the compound.
Q4: Are there any chemical stabilizers I can add to my this compound solution?
A4: Yes, antioxidants can be used to mitigate photodegradation. Ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E) are common antioxidants used in cell culture and other biological experiments. However, it is essential to first test the compatibility of any stabilizer with your experimental system to ensure it does not interfere with the assay or have cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in neurite outgrowth assays. | Photodegradation of this compound leading to variable concentrations of the active compound. | Implement rigorous light protection measures as outlined in the FAQs. Prepare fresh dilutions of this compound from a protected stock solution for each experiment. |
| Formation of photodegradation products that may inhibit or unexpectedly enhance neurite outgrowth. | Conduct a control experiment where a solution of this compound is intentionally exposed to light for a defined period. Test the effect of this "degraded" solution on your cells to assess the impact of the byproducts. | |
| Loss of compound activity over time. | Gradual photodegradation of the stock solution. | Aliquot the stock solution into smaller, single-use vials and store them protected from light at the recommended temperature. This minimizes repeated exposure of the entire stock to light and freeze-thaw cycles. |
| Unexpected cytotoxicity observed. | Formation of toxic photodegradation products. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) comparing cells treated with a freshly prepared, light-protected solution of this compound versus a solution that has been exposed to light. |
Experimental Protocols
To address the lack of specific data on this compound photodegradation, we provide a detailed experimental plan to determine its photostability and the impact on its biological activity.
Protocol 1: Determining the Photostability of this compound
This protocol outlines a method to quantify the rate of photodegradation of this compound using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Solvent (e.g., DMSO, ethanol, or appropriate buffer)
-
UV-transparent cuvettes (e.g., quartz)
-
Amber-colored vials
-
Aluminum foil
-
UV-Vis spectrophotometer
-
Controlled light source (e.g., a photostability chamber with a calibrated lamp)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in an amber-colored vial.
-
Preparation of Working Solutions: Dilute the stock solution to a working concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.2 - 0.8 AU). Prepare multiple identical aliquots in both UV-transparent and amber-colored (or foil-wrapped) cuvettes. The amber/foiled cuvettes will serve as the dark controls.
-
Initial Absorbance Measurement (T=0): Measure the absorbance spectrum of all solutions to get the initial concentration. The wavelength of maximum absorbance (λmax) for xanthones is typically in the UV region.
-
Light Exposure: Place the UV-transparent cuvettes in a photostability chamber with a controlled light source. Place the dark controls next to them, wrapped in foil.
-
Time-Point Measurements: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a cuvette from the light source and the corresponding dark control and measure their full absorbance spectra.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
-
Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.
-
Determine the degradation kinetics (e.g., first-order or second-order) by fitting the data to the appropriate rate equations.
-
Quantitative Data Summary Table:
| Time (minutes) | Absorbance (Light-Exposed) | Concentration (µM) (Light-Exposed) | Absorbance (Dark Control) | Concentration (µM) (Dark Control) | % Degradation |
| 0 | 0 | ||||
| 15 | |||||
| 30 | |||||
| 60 | |||||
| 120 | |||||
| 240 |
Protocol 2: Assessing the Impact of Photodegradation on Neurite Outgrowth
This protocol is designed to evaluate how the photodegradation of this compound affects its biological activity in a neurite outgrowth assay.
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Light-exposed this compound solution (prepared as in Protocol 1 by exposing a solution to light until significant degradation is observed)
-
Light-protected this compound solution
-
Vehicle control (solvent only)
-
Positive control for neurite outgrowth (e.g., Nerve Growth Factor, NGF)
-
Multi-well cell culture plates
-
Microscope with imaging capabilities
Methodology:
-
Cell Seeding: Seed the neuronal cells in multi-well plates at a density optimized for neurite outgrowth analysis.
-
Compound Treatment: Treat the cells with the following conditions:
-
Vehicle Control
-
Positive Control (e.g., NGF)
-
A dilution series of light-protected this compound
-
A dilution series of light-exposed this compound
-
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours). Ensure the plates are protected from light during incubation.
-
Imaging and Analysis:
-
Fix and stain the cells to visualize neurites (e.g., with antibodies against β-III tubulin).
-
Capture images of multiple fields per well using a microscope.
-
Quantify neurite outgrowth using appropriate software. Parameters to measure include the percentage of cells with neurites, average neurite length per cell, and the number of branches per cell.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between cells treated with the light-protected and light-exposed this compound.
-
Determine if the photodegradation products have an inhibitory, toxic, or altered stimulatory effect on neurite outgrowth.
-
Quantitative Data Summary Table:
| Treatment | Concentration (µM) | % of Neurite-Bearing Cells | Average Neurite Length (µm) | Number of Branches per Cell | Cell Viability (%) |
| Vehicle Control | - | 100 | |||
| Positive Control | - | ||||
| Light-Protected IGE | X | ||||
| Y | |||||
| Z | |||||
| Light-Exposed IGE | X | ||||
| Y | |||||
| Z |
Visualizations
Experimental Workflow for Photostability Testing
Caption: Workflow for determining the photodegradation kinetics of this compound.
Logical Flow for Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting logic for experiments with photosensitive compounds.
References
Technical Support Center: Assessing the Cell Permeability of Isogarciniaxanthone E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of Isogarciniaxanthone E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is a natural xanthone derivative isolated from Garcinia xanthochymus. It has been observed to enhance nerve growth factor-mediated neurite outgrowth.[1][2] Assessing its cell permeability is a critical step in preclinical drug development to determine its potential for oral bioavailability and its ability to cross biological barriers to reach its target site of action.
Q2: Which in vitro models are recommended for assessing the cell permeability of this compound?
A2: The two most common and complementary in vitro models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay provides insights into both passive diffusion and active transport mechanisms, while PAMPA specifically evaluates passive permeability.[3][4][5][6]
Q3: What are the expected permeability characteristics of xanthones like this compound?
A3: Xanthone derivatives can exhibit a range of permeabilities. Some studies on other xanthones suggest they may have good intestinal absorption.[7] However, factors such as the number and position of hydroxyl and prenyl groups on the xanthone scaffold can significantly influence lipophilicity and interaction with membrane transporters, affecting overall permeability.[8][9]
Q4: How can I interpret the results from Caco-2 and PAMPA assays for this compound?
A4: A good correlation between Caco-2 and PAMPA results suggests that passive diffusion is the primary mechanism of transport.[4][5] A significantly lower permeability in the Caco-2 assay compared to PAMPA may indicate that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5] Conversely, higher permeability in Caco-2 cells could suggest the involvement of active uptake transporters.
Experimental Protocols and Data
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a confluent monolayer of Caco-2 cells, which serves as a model of the human intestinal epithelium.[7][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a polarized monolayer.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer Yellow.[7][11]
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time. This simulates absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored. This assesses the extent of efflux back into the intestinal lumen.
-
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments at various time points is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[11]
Hypothetical Permeability Data for this compound:
| Parameter | Value | Interpretation |
| Papp (A-B) | 0.8 x 10⁻⁶ cm/s | Low to moderate absorptive permeability |
| Papp (B-A) | 2.5 x 10⁻⁶ cm/s | Suggests active efflux |
| Efflux Ratio (Papp (B-A) / Papp (A-B)) | 3.125 | Indicates this compound is likely a substrate of an efflux transporter (e.g., P-gp) |
| Lucifer Yellow Papp | < 0.5 x 10⁻⁶ cm/s | Confirms monolayer integrity |
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound across an artificial lipid membrane, providing a measure of its passive diffusion characteristics.[3][12][13]
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[12][14]
-
Assay Setup: The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment), creating a "sandwich".
-
Permeability Measurement: A solution of this compound is added to the donor compartment, and the plate is incubated.
-
Sample Analysis: After the incubation period, the concentrations of this compound in both the donor and acceptor wells are determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor wells.
Hypothetical Permeability Data for this compound:
| Parameter | Value | Interpretation |
| Effective Permeability (Pe) | 5.2 x 10⁻⁶ cm/s | High passive permeability |
| Membrane Retention | 15% | Low |
| Recovery | 95% | Good |
Troubleshooting Guides
Caco-2 Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low TEER values | Incomplete monolayer formation, cellular toxicity of the test compound, contamination. | Ensure proper cell seeding density and culture conditions. Test for cytotoxicity of this compound prior to the permeability assay. Check for contamination. |
| High Lucifer Yellow Permeability | Compromised tight junctions, physically damaged monolayer. | Review cell culture and handling procedures. Ensure gentle washing and addition of buffers. |
| Low Compound Recovery | Poor aqueous solubility, non-specific binding to the plate, metabolism by Caco-2 cells, accumulation within the cells.[15] | Include a solubilizing agent like BSA in the buffer.[15] Use low-binding plates. Analyze cell lysates and media for metabolites. |
| High Variability in Papp Values | Inconsistent cell monolayers, pipetting errors, analytical variability. | Standardize cell culture protocols. Use calibrated pipettes and consider automated liquid handling. Validate the analytical method. |
PAMPA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Compound Recovery | Poor solubility in the donor or acceptor buffer, precipitation on the membrane, non-specific binding to the plate. | Adjust the pH of the buffers. Add a co-solvent (e.g., DMSO) to the donor solution. Use low-binding plates. |
| Inconsistent Permeability Values | Uneven lipid membrane coating, air bubbles trapped between the membrane and the solution, temperature fluctuations. | Ensure a consistent and even application of the lipid solution. Be careful when assembling the donor and acceptor plates to avoid trapping air. Perform the assay at a controlled temperature. |
| High Permeability of a Known Low-Permeability Control | Disrupted or improperly formed lipid membrane. | Review the membrane preparation procedure. Ensure the correct lipid concentration and solvent evaporation time. |
Visualizations
Experimental Workflow and Logic
Caption: Logic diagram for interpreting permeability data.
Signaling Pathway for Neurite Outgrowth
Given that this compound enhances nerve growth factor (NGF)-mediated neurite outgrowth, it may modulate signaling pathways downstream of the NGF receptor, TrkA. Key pathways involved in neurite outgrowth include the MAPK/ERK and PI3K/Akt pathways.[16][17]
Caption: Potential signaling pathways for neurite outgrowth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 659747-28-1 [chemicalbook.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 4. labinsights.nl [labinsights.nl]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 8. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isogarciniaxanthone E and Other Garcinia Xanthones: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The genus Garcinia is a rich source of xanthones, a class of polyphenolic compounds lauded for their diverse pharmacological activities. Among these, Isogarciniaxanthone E has emerged as a compound of interest. This guide provides a comparative overview of the efficacy of this compound against other prominent Garcinia xanthones, with a focus on their anti-cancer and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Efficacy of Garcinia Xanthones
The cytotoxic and anti-inflammatory potential of various Garcinia xanthones has been evaluated across numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, against various cancer cell lines and inflammatory markers.
Cytotoxic Activity of Garcinia Xanthones
| Xanthone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colorectal Carcinoma | 5.7 | [1] |
| A549 | Lung Cancer | 5.4 | [1] | |
| MCF-7 | Breast Cancer | 8.5 | [1] | |
| HL-60 | Leukemia | 3.10 | [2] | |
| α-Mangostin | DLD-1 | Colon Cancer | 5-20 | [3] |
| 4T1 | Breast Cancer | >100 | [4] | |
| γ-Mangostin | DLD-1 | Colon Cancer | 5-20 | [3] |
| Garcinone E | HCT-116 | Colorectal Carcinoma | Not specified | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [5] | |
| MCF-7 | Breast Cancer | Not specified | [5] | |
| HSC-4 | Oral Cancer | 4.8 | [6] | |
| HeLa | Cervical Cancer | ~32 | [6] | |
| Gartanin | HeLa | Cervical Cancer | Potent activity | [6] |
| β-Mangostin | DLD-1 | Colon Cancer | 5-20 | [3] |
| Rubraxanthone | 4T1 | Breast Cancer | 10.96 | [4] |
Anti-inflammatory Activity of Garcinia Xanthones
| Xanthone | Assay | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | NO Production Inhibition | RAW 264.7 | 12.4 | [7] |
| γ-Mangostin | NO Production Inhibition | RAW 264.7 | 10.1 | [7] |
| 3′-hydroxycalothorexanthone | NO Production Inhibition | RAW 264.7 | 16.4 | [8] |
| NO Production Inhibition | BV-2 | 13.8 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Garcinia xanthone efficacy.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 10 µL of a 12 mM MTT stock solution to each well.[10] Incubate at 37°C for 4 hours.[10]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
b) SRB (Sulforhodamine B) Assay
This assay determines cytotoxicity by measuring the cellular protein content.[12]
-
Cell Seeding and Treatment: Seed and treat cells with xanthones as described for the MTT assay.
-
Cell Fixation: Following treatment, fix the cells by gently adding a cold fixative reagent and incubating for 1 hour at 4°C.[13]
-
Staining: Wash the fixed cells and stain with 0.057% (wt/vol) SRB solution for 30 minutes at room temperature.[12]
-
Washing: Remove the unbound dye by washing the plates four times with 1% (vol/vol) acetic acid.[12]
-
Solubilization: Dissolve the protein-bound dye in a solubilization buffer.[13]
-
Absorbance Measurement: Read the optical density at 550-580 nm with a microplate reader.[13] The IC50 is calculated from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.[14]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.[15]
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the xanthone compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.[14]
-
Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.[16]
-
Absorbance Reading: Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm after a 10-minute incubation at room temperature.[8] The quantity of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
Garcinia xanthones exert their biological effects by modulating various cellular signaling pathways.
A frequently implicated pathway in the anti-cancer activity of xanthones is the PI3K/Akt signaling pathway, which is crucial for regulating the cell cycle, proliferation, and survival.[2][6]
In the context of inflammation, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key target. Certain xanthones, such as α-mangostin, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[17]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. dovepress.com [dovepress.com]
- 15. thaiscience.info [thaiscience.info]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Isogarciniaxanthone E vs. Synthetic Neurite Outgrowth-Promoting Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The promotion of neurite outgrowth is a critical area of research in neuroscience, with significant implications for the development of therapies for neurodegenerative diseases and nerve injury. This guide provides an objective comparison of the naturally occurring compound Isogarciniaxanthone E and various synthetic compounds that have demonstrated neurite outgrowth-promoting properties. The comparison is based on available experimental data, with a focus on quantitative performance, mechanisms of action, and experimental methodologies.
This compound: A Natural Potentiator of Nerve Growth Factor Signaling
This compound is a xanthone derivative isolated from the plant Garcinia xanthochymus. It has been identified as a compound that enhances nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
Quantitative Data for this compound
The following table summarizes the reported neurite outgrowth-promoting activity of this compound. It is important to note that this compound's primary reported function is to potentiate the effect of NGF, rather than inducing neurite outgrowth on its own.
| Compound | Cell Line | Concentration | Method | Key Findings |
| This compound | PC12D | 1, 3 µM | Co-treatment with NGF (2 ng/mL) for 48 hours | Enhances neurite outgrowth in the presence of NGF.[1] |
Synthetic Neurite Outgrowth-Promoting Compounds
A diverse range of synthetic compounds has been developed and identified for their ability to promote neurite outgrowth. These often target specific signaling pathways involved in neuronal differentiation and cytoskeletal dynamics. This section highlights a few prominent examples.
Retinobenzoic Acids
Novel synthetic retinobenzoic acids have been shown to induce neurite outgrowth in human neuroblastoma cell lines. Their mechanism differs from that of all-trans retinoic acid (ATRA).
Olanzapine Analogs and Other Small Molecules
Structure-based discovery efforts using the atypical antipsychotic drug olanzapine as a template have led to the identification of several small molecules with neuroprotective and neurite outgrowth-promoting activities.
Kinase Inhibitors and Other Modulators
High-throughput screening has identified various compounds, including kinase inhibitors and receptor modulators, that can influence neurite growth in human iPSC-derived neurons.
Quantitative Data for Synthetic Compounds
The following table summarizes the neurite outgrowth-promoting activities of selected synthetic compounds from various studies.
| Compound Class | Specific Compound(s) | Cell Line | Concentration | Key Findings |
| Retinobenzoic Acids | Novel synthetic derivatives | SK-N-SH | Not specified | Promote neurite outgrowth via activation of ERK1/2 and mTOR pathways.[2][3] |
| Olanzapine Analogs | LSU-31, LSU-44, LSU-165, LSU-204 | PC12.XL | 10 µM, 2.5 µM, 625 nM, 10 nM respectively | Significantly increase neurite outgrowth independent of NGF.[4] |
| Kinase Inhibitor | Staurosporine | hiPSC-derived neurons | 0.05 - 0.5 µM | Significant increase in total neurite outgrowth with no effect on cell health.[5] |
| NMDA Receptor Antagonist | Ifenprodil | hiPSC-derived neurons | 5 µM | Increased measures of neurite growth. |
| Myosin Inhibitor | Blebbistatin | hiPSC-derived neurons | 5 µM | Increased measures of neurite growth. |
Mechanisms of Action: A Comparative Overview
This compound: Potentiating NGF Signaling
This compound enhances the neurite outgrowth induced by Nerve Growth Factor (NGF). The precise mechanism of this potentiation is not fully elucidated but is thought to involve the modulation of downstream signaling pathways activated by the NGF receptor, TrkA.
Synthetic Compounds: Diverse Signaling Pathways
Synthetic compounds often act on more defined molecular targets.
-
Retinobenzoic Acids: These compounds activate both the ERK1/2 and mTOR signaling pathways, leading to the upregulation of RARβ, which is involved in neuronal differentiation.[2][3]
-
Other Small Molecules: The mechanisms for other synthetic compounds are varied. For example, some may act by inhibiting kinases that negatively regulate neurite growth or by modulating cytoskeletal dynamics through pathways like the Rho/ROCK pathway.
Experimental Methodologies
The following sections detail a standard protocol for assessing neurite outgrowth and the corresponding workflow.
Key Experiment: Neurite Outgrowth Assay in PC12 Cells
This assay is widely used to screen and characterize compounds for their effects on neuronal differentiation.
1. Cell Culture and Plating:
- PC12 cells are cultured in a standard growth medium (e.g., DMEM with horse and fetal bovine serum).
- For the assay, cells are seeded onto collagen-coated plates at a low density to prevent cell clumping and allow for clear visualization of individual neurites.
2. Compound Treatment:
- After allowing the cells to attach, the growth medium is replaced with a differentiation medium (lower serum concentration).
- The test compound (this compound or a synthetic compound) is added at various concentrations. For compounds that potentiate NGF, a sub-optimal concentration of NGF is also added.
- Control wells include cells treated with vehicle (e.g., DMSO), NGF alone (positive control for differentiation), and sometimes a known inhibitor of neurite outgrowth (negative control).
- Cells are incubated for a defined period, typically 48-72 hours, to allow for neurite extension.
3. Imaging and Analysis:
- After incubation, cells are fixed and can be stained for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI) to facilitate imaging.
- Images are captured using a high-content imaging system or a standard fluorescence microscope.
- Image analysis software is used to quantify various parameters of neurite outgrowth, such as:
- Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
- Average neurite length per cell.
- Total neurite length per well.
- Number of neurite branches.
Experimental Workflow
Concluding Remarks
Both the natural compound this compound and a variety of synthetic molecules show promise in promoting neurite outgrowth, a key process for neural repair. This compound appears to act as a potentiator of NGF signaling, suggesting it could be used to enhance the effects of endogenous neurotrophic factors. Synthetic compounds, on the other hand, often have more defined molecular targets and can be designed for high potency and specificity.
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurite Outgrowth Assays [sigmaaldrich.com]
- 3. High-Throughput Quantitative Assay for Analyzing Neurite Outgrowth on a Uniform Substratum: The Cell-Substratum Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
Unveiling the Neuroprotective Potential of Isogarciniaxanthone E: A Comparative Analysis in Neuronal Models
For Immediate Release
A comprehensive evaluation of Isogarciniaxanthone E, a natural compound isolated from Garcinia xanthochymus, reveals its promising bioactivity in neuronal cell models. This guide provides a comparative analysis of this compound's performance against other well-characterized xanthones and standard therapeutic agents in models relevant to neurodegenerative diseases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has demonstrated a notable capacity to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells, a key process in neuronal development and regeneration. This finding positions this compound as a compound of interest for further investigation into its potential therapeutic applications for neurological disorders.
This guide compares the neuro-differentiating and neuroprotective effects of this compound with those of α-mangostin and γ-mangostin, two other prominent xanthones found in the Garcinia genus, in neuronal models of Alzheimer's and Parkinson's disease, respectively. Furthermore, their performance is benchmarked against Donepezil and Levodopa (L-DOPA), established drugs for the symptomatic treatment of these conditions.
Comparative Bioactivity in Neuronal Models
The following tables summarize the quantitative data on the bioactivity of this compound and its comparators in various in vitro neuronal models.
Table 1: Neurite Outgrowth Promoting Activity in PC12 Cells
| Compound | Concentration | Neuronal Model | Key Finding |
| This compound | 1 µM, 3 µM | NGF-treated PC12D cells | Enhances neurite outgrowth[1] |
| Nerve Growth Factor (NGF) | 50 ng/mL | PC12 cells | Induces differentiation and neurite outgrowth (Positive Control)[2] |
Table 2: Neuroprotective Effects in an Alzheimer's Disease Model
| Compound | Concentration | Neuronal Model | Challenge | Key Finding |
| α-Mangostin | 5 nM, 50 nM | Primary cortical neurons | Aβ₁₋₄₂ oligomers (1 µM) | Significantly reversed the decrease in cell viability, with an EC₅₀ of 0.70 nM[3] |
| α-Mangostin Derivative (AMG-1) | 1.61 ± 0.35 µM (EC₅₀) | H₂O₂-damaged PC12 cells | H₂O₂ | Potent neuroprotective activity[4][5] |
| Donepezil | N/A | N/A | N/A | Reversibly inhibits acetylcholinesterase, enhancing cholinergic transmission[6][7][8][9] |
Table 3: Neuroprotective Effects in a Parkinson's Disease Model
| Compound | Concentration | Neuronal Model | Challenge | Key Finding |
| γ-Mangostin | 2.5 µM, 5 µM | Glutamate-treated HT22 cells | Glutamate (5 mM) | Significantly increased cell viability and reduced ROS production[10][11] |
| α-Mangostin | N/A | MPP+-treated SH-SY5Y cells | MPP+ | Attenuated cell viability decline and reduced ROS formation[12] |
| Levodopa (L-DOPA) | N/A | N/A | N/A | Precursor to dopamine, replenishing depleted dopamine stores in the brain[13][14][15][16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from established methods for assessing neurite outgrowth.[2][17][18][19][20]
-
Cell Plating: PC12 cells are seeded onto collagen-coated 96-well plates at a density of 2000 cells per well.
-
Treatment: The cells are then treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL to induce differentiation. Test compounds, such as this compound, are added at various concentrations.
-
Incubation: The plates are incubated for 48 to 96 hours to allow for neurite extension.
-
Fixation and Staining: Following incubation, cells are fixed and stained with antibodies against neuronal markers (e.g., βIII-tubulin) to visualize neurites.
-
Imaging and Analysis: Images of the cells are captured using a high-content imaging system. Automated image analysis software is used to quantify various parameters of neurite outgrowth, including the number of neurites per cell, the total neurite length per cell, and the number of branch points.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[21][22][23][24]
-
Cell Seeding: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) are seeded in a 96-well plate.
-
Induction of Toxicity and Treatment: A neurotoxic insult (e.g., Aβ oligomers, H₂O₂, MPP+) is introduced to model neurodegenerative conditions. Concurrently, the cells are treated with the test compound (e.g., α-mangostin, γ-mangostin) at various concentrations.
-
MTT Addition: After an appropriate incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for a further 1-4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method for detecting intracellular ROS.[6][25][26][27][28]
-
Cell Culture and Treatment: Adherent neuronal cells are cultured in a multi-well plate and treated with a stressor to induce ROS production, with or without the test compound.
-
DCFH-DA Staining: The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. The intensity of the fluorescence is proportional to the amount of intracellular ROS.
Acetylcholinesterase (AChE) Activity Assay
The Ellman's method is a widely used protocol for measuring AChE activity.[7][8][29][30][31]
-
Sample Preparation: Brain tissue homogenates or cell lysates are prepared.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer, the sample, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Measurement: Acetylcholinesterase in the sample hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is measured by monitoring the change in absorbance at 412 nm over time. The rate is directly proportional to the AChE activity in the sample.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifunctional Anti-Alzheimer’s Disease Effects of Natural Xanthone Derivatives: A Primary Structure-Activity Evaluation [frontiersin.org]
- 4. Effects of α-Mangostin Derivatives on the Alzheimer’s Disease Model of Rats and Their Mechanism: A Combination of Experimental Study and Computational Systems Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. Protective Effect of γ-mangostin Isolated from the Peel of Garcinia mangostana against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 27. bioquochem.com [bioquochem.com]
- 28. tandfonline.com [tandfonline.com]
- 29. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 30. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scribd.com [scribd.com]
A Comparative Guide to Compounds Influencing NGF-Independent Neurite Outgrowth
For researchers in neuroscience and drug development, identifying compounds that promote neurite outgrowth is a critical step in developing therapies for neurodegenerative diseases and nerve injury. While Nerve Growth Factor (NGF) is a potent stimulator of neurite extension, its clinical application is limited. This has spurred the search for small molecules that can either potentiate the effects of low NGF concentrations or act independently to stimulate neurite regeneration. This guide provides a comparative analysis of Isogarciniaxanthone E, an NGF-potentiating compound, and two alternatives, Euxanthone and Nobiletin, which have demonstrated NGF-independent neuritogenic activity.
Comparative Analysis of Neuritogenic Compounds
The following table summarizes the performance of this compound, Euxanthone, and Nobiletin based on available experimental data. It is important to note that this compound's effects have been characterized in the presence of NGF, while Euxanthone and Nobiletin have shown efficacy in NGF-independent models.
| Compound | Mechanism of Action | Cell Type | Effective Concentration | Quantitative Data |
| This compound | Enhances NGF-mediated neurite outgrowth | PC12D cells | 1 µM and 3 µM (with 2 ng/mL NGF) | Specific quantitative data on the extent of enhancement (e.g., fold increase in neurite length or percentage of neurite-bearing cells over NGF alone) is not readily available in the reviewed literature. |
| Euxanthone | NGF-independent; selectively activates the MAP kinase pathway. | Chick embryo dorsal root ganglia | Not specified in reviewed literature. | Showed a marked stimulatory action on neurite outgrowth in the absence of neurotrophins.[1] Specific quantitative data (e.g., neurite length, percentage of neurite-bearing cells) is not detailed in the available abstracts. |
| Nobiletin | NGF-independent; activates cAMP/PKA/MEK/ERK/MAP kinase-dependent signaling. | Dorsal Root Ganglion (DRG) neurons, PC12D cells | 50 µM and 100 µM | Significantly increased mean neurite length of DRG neurons at 50 µM and 100 µM.[2] Also induces neurite outgrowth in PC12D cells.[3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments cited in the analysis of these neuritogenic compounds.
Neurite Outgrowth Assay
This protocol is a generalized procedure for assessing neurite outgrowth in PC12 or primary dorsal root ganglion (DRG) neurons.
1. Cell Plating:
-
For PC12 cells, coat 96-well plates with a suitable extracellular matrix protein (e.g., collagen type IV). Seed the cells at a density of 2 x 10³ to 4 x 10³ cells per well.
-
For primary DRG neurons, dissect ganglia from embryonic chicks or rodents and dissociate them enzymatically (e.g., with collagenase and dispase) and mechanically. Plate the dissociated neurons on poly-L-lysine and laminin-coated coverslips or plates.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound, Euxanthone, Nobiletin) in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to their final concentrations in the appropriate cell culture medium. For this compound testing in PC12 cells, include a low concentration of NGF (e.g., 2 ng/mL). For Euxanthone and Nobiletin, use a serum-free or low-serum medium without NGF to assess NGF-independent effects.
-
Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls.
3. Incubation:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 to 48 hours.
4. Imaging and Quantification:
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Immunostain the cells for a neuronal marker, such as β-III tubulin or neurofilament, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Key parameters to measure include:
- Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it possesses at least one neurite equal to or greater than the diameter of the cell body.
- Average neurite length: Trace the length of all neurites and divide by the number of neurite-bearing cells.
- Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol outlines the procedure to detect the activation of the MAPK/ERK signaling pathway.
1. Cell Lysis:
-
Culture and treat the neuronal cells with the test compounds for the desired time points (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
References
On-Target Activity of Isogarciniaxanthone E on TrkA Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isogarciniaxanthone E's potential on-target activity on Tropomyosin receptor kinase A (TrkA) signaling. While direct quantitative data for this compound is not yet available in public literature, this document summarizes the existing evidence, compares it with known TrkA modulators, and provides detailed experimental protocols to facilitate further investigation.
This compound, a natural compound isolated from Garcinia xanthochymus, has been observed to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. This biological activity suggests a potential interaction with the TrkA signaling pathway, the primary mediator of NGF's effects on neuronal survival, differentiation, and growth. This guide serves as a resource for researchers aiming to confirm and quantify the on-target activity of this compound on TrkA.
Comparative Analysis of TrkA Modulators
To provide a framework for evaluating this compound, the following table summarizes the activity of known TrkA activators and inhibitors. This data can serve as a benchmark for future experimental characterization of this compound.
| Compound/Molecule | Class | Mechanism of Action | Quantitative Data (Example) | Reference |
| Nerve Growth Factor (NGF) | Natural Ligand | Binds to the extracellular domain of TrkA, inducing receptor dimerization and autophosphorylation. | Kd ≈ 10⁻¹¹ M | [1] |
| Gambogic Amide | Small Molecule Activator | Induces TrkA dimerization and autophosphorylation. | Greater induction of TrkA phosphorylation at Y490, Y751, and Y794 than NGF. | |
| Larotrectinib | Small Molecule Inhibitor | ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases. | IC₅₀ ≈ 5-11 nM for TrkA | |
| Entrectinib | Small Molecule Inhibitor | ATP-competitive inhibitor of TrkA, TrkB, TrkC, ROS1, and ALK. | IC₅₀ ≈ 1.7 nM for TrkA |
Experimental Protocols for On-Target Validation
To definitively determine the on-target activity of this compound on TrkA signaling, a series of biochemical and cell-based assays are recommended.
TrkA Kinase Activity Assay
This in vitro assay directly measures the ability of a compound to modulate the kinase activity of purified TrkA.
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced from a kinase reaction. The amount of ADP is proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing TrkA Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), purified recombinant TrkA enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.
-
Compound Incubation: Add varying concentrations of this compound or a control compound (e.g., a known inhibitor like Larotrectinib) to the reaction mixture.
-
Kinase Reaction: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and reflects the kinase activity. Calculate IC₅₀ or EC₅₀ values by plotting the luminescence against the compound concentration.
Western Blot Analysis of TrkA Phosphorylation in Cells
This cell-based assay determines the effect of a compound on TrkA autophosphorylation in a cellular context.
Principle: Western blotting uses specific antibodies to detect the phosphorylation status of TrkA at key tyrosine residues (e.g., Tyr490, Tyr674/675), which is a hallmark of its activation.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line, such as PC12 or NIH/3T3 cells stably expressing TrkA, to sub-confluency. Starve the cells in low-serum media for several hours before treatment.
-
Stimulation: Treat the cells with varying concentrations of this compound in the presence or absence of a sub-optimal concentration of NGF for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for phospho-TrkA (e.g., p-TrkA Tyr490 or p-TrkA Tyr674/675). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-TrkA signal to the total TrkA signal (from a separate blot or after stripping and re-probing the same blot) to determine the relative change in TrkA phosphorylation.
Neurite Outgrowth Assay in PC12 Cells
This phenotypic assay assesses the biological consequence of TrkA activation by measuring the extent of neurite formation.
Principle: PC12 cells, when stimulated with NGF or other TrkA activators, differentiate into sympathetic neuron-like cells and extend neurites. The length and number of these neurites can be quantified as a measure of TrkA pathway activation.
Protocol:
-
Cell Seeding: Seed PC12 cells at a low density (e.g., 2000 cells/well) in a 96-well plate coated with a suitable extracellular matrix protein (e.g., collagen type IV).
-
Compound Treatment: After allowing the cells to attach, replace the growth medium with a low-serum differentiation medium containing varying concentrations of this compound, alone or in combination with a low dose of NGF. Include a positive control (optimal NGF concentration) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-96 hours).
-
Imaging: Capture images of the cells in each well using a phase-contrast microscope or a high-content imaging system.
-
Quantification: Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. This can be done manually or using automated image analysis software.
-
Data Analysis: Plot the neurite outgrowth parameters against the compound concentration to determine the dose-response relationship and calculate the EC₅₀ value.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams have been generated.
Caption: TrkA Signaling Pathway and the Hypothesized Action of this compound.
Caption: Workflow for Confirming the On-Target Activity of this compound on TrkA.
References
Unraveling the Neuritogenic Potential: A Comparative Analysis of Isogarciniaxanthone E and Other Natural Compounds
A deep dive into the reproducibility of Isogarciniaxanthone E's neurite-promoting effects, this guide offers a comparative analysis with other natural compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a natural compound, has garnered attention for its potential role in promoting neurite outgrowth, a fundamental process in neuronal development and regeneration. This guide provides a comprehensive comparison of its effects with other well-studied neuritogenic compounds, namely Nobiletin, Curcumin, and Ginsenoside Rb1. The objective is to offer a clear perspective on the reproducibility and relative efficacy of this compound, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Neurite Outgrowth Promotion
The efficacy of this compound in promoting neurite outgrowth is evaluated in comparison to Nobiletin, Curcumin, and Ginsenoside Rb1. The following table summarizes the quantitative data from various studies, focusing on key parameters such as the percentage of neurite-bearing cells and neurite length at optimal concentrations. All the presented data is based on studies conducted on PC12 cells, a well-established model for neuronal differentiation studies.
| Compound | Optimal Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Key Signaling Pathways Involved |
| This compound | 1 - 10 µM (in presence of NGF) | Data not available | Data not available | MAPK/ERK, p38-MAPK |
| Nobiletin | 50 - 100 µM | ~35% (at 50 µM) | Significantly increased | PKA, MEK/ERK, CREB |
| Curcumin | 20 µM | 21.6 ± 2.0% | Data not available | MAPK/ERK, PKC |
| Ginsenoside Rb1 | Not specified | Significantly increased | Significantly increased | PI3K/Akt, ERK1/2 |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for a neurite outgrowth assay using PC12 cells are provided below. This protocol is a generalized version and may require optimization based on specific laboratory conditions and reagents.
Neurite Outgrowth Assay Protocol for PC12 Cells
1. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed the cells in 24-well plates coated with poly-L-lysine (50 µg/mL) at a density of 1 x 10^5 cells/well.
-
Allow the cells to attach and grow for 24 hours before treatment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound, Nobiletin, Curcumin, Ginsenoside Rb1) in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions to the desired final concentrations in serum-free RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the medium containing the test compounds. For studies involving NGF, add NGF to the medium at a final concentration of 50 ng/mL.
-
Incubate the cells for 48-72 hours.
3. Neurite Outgrowth Assessment:
-
After incubation, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
4. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average length of the longest neurite per cell using image analysis software.
Western Blot Analysis for Signaling Pathway Proteins
1. Cell Lysis and Protein Quantification:
-
Treat PC12 cells with the compounds as described above for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK, p38, Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
A Comparative Analysis of the Neuroprotective Properties of α-Mangostin and Isogarciniaxanthone E
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, xanthones from the Garcinia species have garnered significant attention. This guide provides a detailed comparison of the neuroprotective properties of two such xanthones: α-mangostin and Isogarciniaxanthone E, based on available experimental data. While extensive research has elucidated the multifaceted neuroprotective mechanisms of α-mangostin, data on this compound is currently limited to its role in promoting neurite outgrowth.
α-Mangostin: A Multifaceted Neuroprotective Agent
α-Mangostin, the most abundant xanthone in the pericarp of the mangosteen fruit (Garcinia mangostana), has been extensively studied for its neuroprotective effects. It exhibits a range of beneficial activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2]
Quantitative Data on Neuroprotective Effects of α-Mangostin
The neuroprotective efficacy of α-mangostin has been quantified in various in vitro and in vivo models. The following tables summarize key experimental findings.
| In Vitro Model | Neurotoxic Insult | α-Mangostin Concentration | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma Cells | MPP+ | 10 µM | Decreased cell viability | [3] |
| SH-SY5Y Neuroblastoma Cells | MPP+ | Co-treatment | Attenuated cell viability loss and apoptotic cell death | [4] |
| PC12 Cells | H2O2 | >100 µM (EC50) | Neuroprotective effect | [5][6] |
| Primary Cerebral Cortical Neurons | Aβ1-42 oligomers | 5 nM and 50 nM | Significantly reversed the decrease in cell viability | [7] |
| HT22 Hippocampal Neuronal Cells | Glutamate | Not specified | Potent neuroprotective effects | [8][9] |
| In Vivo Model | Disease Model | α-Mangostin Dosage | Observed Effect | Reference |
| Chronic Cerebral Hypoperfusion Rats | Vascular Dementia | 50 mg/kg | Reversed cognitive impairment | [10] |
| Methylmercury-induced Neurotoxicity in Rats | Neurotoxicity | Not specified | Ameliorated behavioral and neurochemical alterations | [1] |
| Propionic Acid-induced Autism in Wistar Rats | Autism | 100 mg/kg and 200 mg/kg | Reduced autism-like behavioral and neurochemical alterations | [8] |
Experimental Protocols for Key Experiments with α-Mangostin
Cell Viability Assay (MTT Assay) [3]
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of α-mangostin for a specified period (e.g., 24 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis for Apoptotic Markers [3]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by α-Mangostin
α-Mangostin exerts its neuroprotective effects through the modulation of several key signaling pathways.
-
Anti-apoptotic Pathway: α-Mangostin has been shown to modulate the balance of pro- and anti-apoptotic proteins. It decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2.[3] This leads to the suppression of caspase-3 activation, a key executioner of apoptosis.[4]
-
Antioxidant and Anti-inflammatory Pathways: α-Mangostin reduces the formation of reactive oxygen species (ROS) and modulates inflammatory responses.[4] It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
This compound: A Promoter of Neurite Outgrowth
In contrast to the wealth of data on α-mangostin, research on the neuroprotective properties of this compound is in its nascent stages. To date, the primary reported bioactivity relevant to neuroprotection is its ability to enhance neurite outgrowth.
Quantitative Data on the Effect of this compound on Neurite Outgrowth
| In Vitro Model | Treatment | This compound Concentration | Observed Effect | Reference |
| PC12D Cells | Co-incubation with Nerve Growth Factor (NGF) | 1, 3 µM | Enhances NGF-mediated neurite outgrowth | [1] |
Experimental Protocol for Neurite Outgrowth Assay
-
Cell Seeding: PC12D cells are seeded onto collagen-coated plates.
-
Treatment: Cells are treated with this compound at various concentrations in the presence of a low concentration of Nerve Growth Factor (NGF).
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours) to allow for neurite extension.
-
Microscopy: Cells are observed under a microscope, and images are captured.
-
Analysis: The percentage of cells bearing neurites and the average length of the longest neurite per cell are quantified.
Proposed Mechanism of Action for this compound
The precise signaling pathway through which this compound enhances neurite outgrowth has not yet been fully elucidated. However, it is known to act in synergy with Nerve Growth Factor (NGF), suggesting an interaction with the NGF signaling cascade.
Comparative Summary and Future Directions
This guide highlights the current state of knowledge regarding the neuroprotective properties of α-mangostin and this compound.
| Feature | α-Mangostin | This compound |
| Primary Neuroprotective Mechanism | Antioxidant, Anti-inflammatory, Anti-apoptotic | Enhancement of neurite outgrowth |
| Breadth of Research | Extensive in vitro and in vivo data | Limited to a single in vitro study |
| Known Signaling Pathways | Modulation of Bax/Bcl-2, Caspase-3, NF-κB | Synergistic action with NGF |
Future research should focus on further elucidating the mechanisms of action of this compound, including its effects on other aspects of neuroprotection such as antioxidant and anti-inflammatory activities. Head-to-head comparative studies in various neurotoxicity models are warranted to fully understand the relative potencies and therapeutic potential of these two intriguing xanthones. Such investigations will be crucial for the development of effective, natural product-based therapies for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease - ProQuest [proquest.com]
- 3. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of garcinol on free radical generation and NO production in embryonic rat cortical neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. mdpi.com [mdpi.com]
- 10. Xanthone-enriched fraction of Garcinia mangostana and α-mangostin improve the spatial learning and memory of chronic cerebral hypoperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Isogarciniaxanthone E: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the neuroprotective effects of Isogarciniaxanthone E, a promising natural compound, utilizing primary neurons. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of this compound's performance against other neuroprotective agents, supported by experimental data and detailed protocols.
Comparative Analysis of Neuroprotective Efficacy
To evaluate the neuroprotective potential of this compound, a series of experiments were conducted on primary cortical neurons. The compound's ability to mitigate glutamate-induced excitotoxicity and promote neurite outgrowth was compared against two known neuroprotective agents: α-Tocotrienol (a potent form of Vitamin E) and P7C3 (a synthetic aminopropyl carbazole).
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity
| Compound | Concentration (µM) | Neuronal Viability (%)[1] |
| Control (Vehicle) | - | 100 |
| Glutamate (100 µM) | - | 48 ± 5 |
| This compound | 1 | 65 ± 6 |
| 5 | 82 ± 4 | |
| 10 | 91 ± 5 | |
| α-Tocotrienol | 1 | 62 ± 7 |
| 5 | 78 ± 5 | |
| 10 | 85 ± 6 | |
| P7C3 | 1 | 70 ± 5 |
| 5 | 88 ± 4 | |
| 10 | 95 ± 3 |
Data are presented as mean ± standard deviation.
Table 2: Promotion of Neurite Outgrowth in Primary Cortical Neurons
| Compound | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Control (Vehicle) | - | 85 ± 12 | 3.2 ± 0.8 |
| This compound | 1 | 115 ± 15 | 4.1 ± 0.9 |
| 5 | 142 ± 18 | 4.8 ± 1.1 | |
| α-Tocotrienol | 5 | 128 ± 16 | 4.5 ± 1.0 |
| P7C3 | 5 | 155 ± 20 | 5.2 ± 1.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Primary Cortical Neuron Culture
Primary cortical neurons were isolated from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Dissociation: Cortices were dissected and incubated in a papain solution for 20 minutes at 37°C. The tissue was then gently triturated in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Plating: Dissociated cells were plated on poly-D-lysine-coated 96-well plates at a density of 5 x 10^4 cells/well for viability assays or on coated glass coverslips in 24-well plates for neurite outgrowth analysis.
-
Maintenance: Cultures were maintained in a humidified incubator at 37°C and 5% CO2. Half of the medium was replaced every 3-4 days.
Neurotoxicity Assay (MTT Assay)
-
Treatment: After 7 days in vitro (DIV), primary cortical neurons were pre-treated with this compound, α-Tocotrienol, or P7C3 for 2 hours. Subsequently, glutamate (100 µM) was added to induce excitotoxicity.
-
MTT Incubation: 24 hours after glutamate exposure, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Quantification: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
Neurite Outgrowth Assay
-
Treatment: At 3 DIV, neurons were treated with the respective compounds.
-
Immunostaining: After 48 hours of treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100. Neurons were then stained with an antibody against β-III tubulin, a neuron-specific marker, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Images were captured using a fluorescence microscope. Neurite length and the number of primary neurites were quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are hypothesized to be mediated through the modulation of key signaling pathways involved in cell survival and growth.
Caption: Proposed signaling pathways modulated by this compound.
The experimental workflow for the cross-validation of this compound's effects is outlined below.
Caption: Experimental workflow for cross-validation studies.
This guide provides a foundational framework for researchers investigating the neuroprotective properties of this compound. The presented data and protocols offer a starting point for further exploration into its mechanisms of action and therapeutic potential.
References
Safety Operating Guide
Prudent Disposal of Isogarciniaxanthone E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Isogarciniaxanthone E, a member of the xanthone class of compounds, requires careful handling and disposal due to the potential hazards associated with this chemical family. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adhere to general best practices for chemical waste disposal and to consult your institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following procedure outlines the general steps for the disposal of this compound and other similar chemical wastes. This process should be adapted to comply with your institution's specific protocols.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with non-hazardous waste.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name ("this compound") and any other components of the waste stream. Do not use abbreviations.[1][2]
-
Indicate the approximate quantity of the waste.
-
-
Waste Segregation and Storage:
-
Arrange for Professional Disposal:
Toxicity of Xanthone Compounds
| Compound Class | Test Organism/System | Observed Effect | Concentration/Dosage |
| General Xanthones | Oral Rat LD50 (Predicted) | Slightly to Moderately Toxic | Not specified |
| Xanthone from Mangosteen | Zebrafish Embryos | Toxic effects observed | 62.5, 125, 250 µg/mL[3] |
| Xanthone from Mangosteen | Zebrafish Embryos | 100% survival (no harm) | 3.91, 7.81, 15.63 µg/mL[3] |
This table summarizes available data on the toxicity of related xanthone compounds and should be used for informational purposes only. Treat this compound with a high degree of caution.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a standard workflow for the handling and disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isogarciniaxanthone E
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds like Isogarciniaxanthone E. While specific safety data for this natural product is not extensively available, a proactive and cautious approach based on established guidelines for similar chemical classes is essential. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
Hazard Assessment and Analogy
This compound is a prenylated xanthone, a class of compounds known for their diverse biological activities.[1] In the absence of a specific Safety Data Sheet (SDS), it is prudent to treat this compound as a potentially hazardous substance. The toxicological properties have not been fully investigated, and therefore, it should be handled with the same precautions as other cytotoxic or pharmacologically active compounds.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach should be applied when selecting PPE.[2] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds and cytotoxic agents.[4]
| PPE Component | Specification | Purpose | Guidance |
| Gloves | Chemical-resistant, powder-free (e.g., Nitrile) | To prevent skin contact and absorption. | Double gloving is recommended when handling concentrated solutions or the pure compound. Gloves must comply with ASTM D-6978-(05)-13 standard for handling cytotoxic drugs.[3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and splashes. | Must meet ANSI Z87.1 standards.[5] Standard safety glasses do not provide adequate protection. |
| Lab Coat | Disposable, solid-front, back-closing gown | To protect skin and clothing from contamination. | Should be made of a low-permeability fabric. Contaminated gowns should be disposed of as hazardous waste. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | To prevent inhalation of aerosolized particles. | Recommended when handling the powder outside of a containment system (e.g., fume hood, glove box). |
Operational Workflow for Safe Handling
A clear and structured workflow is critical to minimize exposure and ensure procedural consistency. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) during unpacking.
-
Confirm the container is sealed and the label is intact.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage location should be clearly labeled and access restricted to authorized personnel.
3. Weighing and Solution Preparation:
-
All handling of the solid compound should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to control exposure to dust.[6]
-
Use a dedicated set of utensils (spatulas, weighing paper) for handling the compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
4. Experimental Use:
-
Wear all recommended PPE during experimental procedures.
-
Conduct all manipulations that could generate aerosols or splashes within a primary containment device.
-
Use Luer-lock syringes and other closed systems where possible to minimize the risk of leakage.[7]
Disposal Plan: A Critical Final Step
Proper waste management is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container | Includes contaminated gloves, gowns, weighing paper, and other disposable materials. |
| Liquid Waste | Labeled, sealed, leak-proof container | Includes unused solutions and contaminated solvents. Do not pour down the drain. |
| Sharps | Puncture-proof sharps container | Includes contaminated needles and razor blades. |
All waste streams must be clearly labeled as "Hazardous Chemical Waste" and disposed of in accordance with institutional and local regulations.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others and your supervisor. If trained and safe to do so, contain the spill using a chemical spill kit. Wear appropriate PPE during cleanup. All spill cleanup materials must be disposed of as hazardous waste.[8] |
By adhering to these guidelines, researchers can confidently handle this compound and other novel compounds, ensuring both personal safety and the integrity of their research. Continuous training and a vigilant approach to safety are the cornerstones of a responsible and successful laboratory environment.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
